4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)8(5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKTYRGKGHEEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Aryl Maleamic Acid Derivatives: Synthesis, Physicochemical Dynamics, and Pharmacological Applications
Topic: Properties of N-aryl Maleamic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-aryl maleamic acids (4-aryl-amino-4-oxobut-2-enoic acids) represent a pivotal class of synthons in organic chemistry and drug discovery.[1] Structurally characterized by a cis-alkene linker connecting a carboxylic acid and an N-aryl amide, these compounds serve two primary roles: as stable precursors to N-aryl maleimides (critical Michael acceptors in bioconjugation) and as pharmacologically active agents in their own right. This guide provides an in-depth analysis of their synthesis, spectroscopic signatures, hydrolytic stability, and biological potential.
Chemical Structure and Isomerism
The core structure of N-aryl maleamic acid is defined by the rigid Z-configuration (cis) of the carbon-carbon double bond. This geometry is not merely a result of the maleic anhydride precursor but is thermodynamically stabilized by a strong intramolecular hydrogen bond between the amide proton (N-H) and the carboxylic acid carbonyl oxygen (C=O).
-
Z-Isomer (Maleamic): The kinetic and thermodynamic product of maleic anhydride aminolysis. Stabilized by a 7-membered pseudocyclic H-bond network.
-
E-Isomer (Fumaramic): Formed via photo-isomerization or acid-catalyzed isomerization. Lacks the intramolecular H-bond stabilization and is generally less soluble.
Figure 1: Structural Dynamics and Synthesis Pathway
Caption: Reaction network showing synthesis, cyclization, and competing isomerization pathways of N-aryl maleamic acids.[2]
Synthesis and Characterization
The synthesis of N-aryl maleamic acids is a nucleophilic acyl substitution reaction.[3] It is typically highly efficient (Yields: 85–98%) because the product precipitates from the reaction solvent (usually diethyl ether or chloroform), driving the equilibrium forward and preventing the reverse reaction.
Mechanistic Insight
The reaction is driven by the nucleophilic attack of the aniline nitrogen lone pair on one of the carbonyl carbons of maleic anhydride.
-
Electronic Effects: Electron-donating groups (EDGs) on the aniline ring (e.g., -OMe, -Me) increase nucleophilicity, accelerating the reaction. Electron-withdrawing groups (EWGs) (e.g., -NO2, -Cl) retard the reaction, often requiring heat or polar aprotic solvents (THF, Dioxane).
-
Solvent Choice: Diethyl ether is the "gold standard" because maleic anhydride and anilines are soluble, but the resulting amphiphilic maleamic acid is insoluble, allowing for facile filtration.
Spectroscopic Signatures
Correct characterization requires distinguishing the open-chain acid from the closed-ring imide and the E-isomer.
Table 1: Key Spectroscopic Markers for N-Aryl Maleamic Acids
| Feature | Technique | Diagnostic Signal | Notes |
| Amide NH | ¹H NMR | δ 10.0 – 12.0 ppm (s, 1H) | Downfield shift due to intramolecular H-bonding. |
| Carboxylic OH | ¹H NMR | δ 12.0 – 14.0 ppm (br s, 1H) | Often very broad; may exchange with D₂O. |
| Alkene Protons | ¹H NMR | δ 6.2 – 6.5 ppm (d, J ≈ 12 Hz) | Z-coupling constant (J=12Hz) distinguishes from E-isomer (J=16Hz). |
| Amide C=O | IR | 1620 – 1650 cm⁻¹ | Amide I band. |
| Acid C=O | IR | 1690 – 1710 cm⁻¹ | Distinct from the imide doublet (1710/1770 cm⁻¹). |
Physicochemical Stability: The Acid-Imide Equilibrium
For researchers using these compounds as linkers (e.g., in Antibody-Drug Conjugates) or prodrugs, the stability profile is the critical parameter.
Cyclization (Imidization)
Maleamic acids are precursors to maleimides.[4] Cyclization requires the elimination of water.
-
Chemical Method: Acetic anhydride (
) with Sodium Acetate ( ) is the standard laboratory method. -
Mechanism: Formation of a mixed anhydride intermediate followed by intramolecular nucleophilic attack by the amide nitrogen.
-
Self-Validation: If the reaction mixture turns from a suspension (acid) to a clear solution (imide) and then precipitates a solid upon water addition, cyclization is likely successful.
Hydrolysis and pH Sensitivity
In aqueous media, N-aryl maleamic acids are relatively stable at acidic pH. However, at neutral to basic pH (pH > 7), the carboxylic acid deprotonates. The resulting carboxylate anion is less electrophilic, but if the corresponding maleimide is formed, it rapidly hydrolyzes back to the maleamic acid (ring-opening) in basic conditions.
-
Implication: In biological assays, "maleimide" activity observed at high pH may actually be due to the hydrolysis product (maleamic acid) if the ring opens before target engagement.
Pharmacological Profile
While often viewed merely as intermediates, N-aryl maleamic acids possess distinct biological activities, particularly when the N-aryl moiety contains pharmacophores like thiazoles, sulfonamides, or trimethoprim analogs.
Antimicrobial & Antifungal Activity
Derivatives bearing heterocyclic substituents (e.g., 2-aminothiazole) exhibit potent antifungal activity against Candida species.
-
Mechanism: Unlike maleimides (which alkylate thiols via Michael addition), maleamic acids likely act via chelation of metal ions (Zn²⁺, Cu²⁺) essential for microbial enzymes, facilitated by the bidentate O=C-C=C-C=O motif.
-
SAR: Bulky ortho-substituents on the N-aryl ring can reduce activity by sterically hindering the planar conformation required for effective chelation or binding.
Cytotoxicity (Anticancer)
Certain N-aryl maleamic acids show cytotoxicity against breast cancer cell lines (MCF-7).
-
Prodrug Hypothesis: The acid may cyclize in situ within the acidic microenvironment of tumors to form the more reactive maleimide, which then alkylates DNA or essential proteins.
Figure 2: Structure-Activity Relationship (SAR) Flowchart
Caption: SAR analysis highlighting how structural modifications impact the physicochemical and biological properties.
Experimental Protocols
Protocol A: General Synthesis of N-Aryl Maleamic Acids
Objective: Synthesis of N-phenylmaleamic acid.
-
Preparation: Dissolve Maleic Anhydride (10 mmol, 0.98 g) in Diethyl Ether (30 mL) in a round-bottom flask. Ensure complete dissolution.
-
Addition: Dissolve Aniline (10 mmol, 0.93 g) in Diethyl Ether (10 mL). Add this solution dropwise to the anhydride solution at room temperature (25°C) with vigorous stirring.
-
Observation: A precipitate should form almost immediately (exothermic reaction).
-
Completion: Stir for 1–2 hours to ensure high yield.
-
Isolation: Filter the solid under vacuum. Wash the cake 3x with cold Diethyl Ether to remove unreacted starting materials.
-
Validation: Dry at 60°C. Measure melting point (Lit: 150–152°C for N-phenyl derivative).
Protocol B: Cyclization to N-Aryl Maleimide
Objective: Conversion of maleamic acid to maleimide.
-
Setup: Mix N-Aryl Maleamic Acid (5 mmol) with Anhydrous Sodium Acetate (2 mmol) and Acetic Anhydride (10 mL).
-
Reaction: Heat to 80–100°C for 30–60 minutes. The suspension will dissolve into a clear solution.
-
Workup: Pour the hot mixture into ice-cold water (50 mL). The maleimide usually precipitates.
-
Purification: Filter and recrystallize from ethanol or cyclohexane.
References
-
Synthesis and Biological Evaluation of Substituted N-Aryl Maleimide: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. Available at: [Link]
- Spectroscopic Characterization: 1H and 13C NMR spectra for a series of arylmaleamic acids and arylmaleimides. Magnetic Resonance in Chemistry. (Cited in search results).
-
Antimicrobial Activity: Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. European Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Mechanisms: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom: Synthesis of N-arylmaleamic Acids. Royal Society of Chemistry. Available at: [Link]
Sources
Biological activity of N-(2,5-dichlorophenyl)maleamic acid
An In-Depth Technical Guide to the Biological Activity of N-(2,5-dichlorophenyl)maleamic Acid
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of the known and potential biological activities of N-(2,5-dichlorophenyl)maleamic acid. Direct experimental data on this specific molecule is limited in publicly accessible literature. Therefore, this document synthesizes foundational chemical principles with data from structurally related analogs to provide a predictive framework for researchers, scientists, and drug development professionals. Our approach is grounded in an inferential analysis, leveraging the known biological profiles of the N-aryl maleamic acid scaffold and compounds bearing the 2,5-dichlorophenyl moiety to forecast potential therapeutic applications and guide future research.
Section 1: Synthesis and Structural Characterization
The logical starting point for any investigation into a compound's biological activity is a robust and reproducible synthesis protocol, followed by a thorough structural characterization. N-(aryl)maleamic acids are readily synthesized through the acylation of an aromatic amine with maleic anhydride.[1] This reaction is typically high-yielding and proceeds under mild conditions.
Synthesis of N-(2,5-dichlorophenyl)maleamic acid
The synthesis involves the nucleophilic attack of the amino group of 2,5-dichloroaniline on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.
Experimental Protocol: Synthesis of N-(2,5-dichlorophenyl)maleamic acid
-
Reagent Preparation:
-
Dissolve maleic anhydride (0.025 mol) in 25 mL of toluene in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
In a separate beaker, dissolve 2,5-dichloroaniline (0.025 mol) in 20 mL of toluene.
-
-
Reaction Execution:
-
With constant stirring at room temperature, add the 2,5-dichloroaniline solution dropwise to the maleic anhydride solution over a period of 15-20 minutes.
-
Upon addition, a precipitate will begin to form.
-
After the addition is complete, gently warm the reaction mixture to 40-50°C and maintain stirring for 30 minutes to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature and continue stirring for an additional 30 minutes.
-
-
Work-up and Purification:
-
To quench any unreacted 2,5-dichloroaniline, add 20 mL of dilute hydrochloric acid to the reaction mixture and stir for 10 minutes.
-
Filter the resulting solid precipitate under suction using a Büchner funnel.
-
Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any unreacted maleic anhydride, maleic acid, and salts.
-
Recrystallize the crude product from ethanol to obtain pure N-(2,5-dichlorophenyl)maleamic acid as a crystalline solid.
-
Dry the final product in a vacuum oven at 60°C to a constant weight. The purity can be confirmed by elemental analysis and infrared spectroscopy.[2][3]
-
Structural Characteristics
The crystal structure of N-(2,5-dichlorophenyl)maleamic acid has been reported, and like its isomers, it features a notable intramolecular O—H···O hydrogen bond within the maleamic acid unit.[2] The conformation of the C=O and O-H bonds of the carboxylic acid group is described as anti, a feature also observed in related N-phenylmaleamic acids.[2] This intramolecular hydrogen bond imparts a degree of planarity to the molecule and can influence its interactions with biological targets.
Section 2: Potential Biological Activities - An Inferential Analysis
While direct biological studies on N-(2,5-dichlorophenyl)maleamic acid are scarce, the broader class of maleamic acids and compounds containing dichlorophenyl groups have demonstrated a range of pharmacological effects. This allows for an evidence-based prediction of its potential activities.
Potential Anticancer Activity
Derivatives of maleamic acid have shown promise as anticancer agents. For instance, certain 4-maleamic acid and 4-maleamide peptidyl chalcones have demonstrated multitarget efficacy against human prostate cancer cells, both in vitro and in vivo.[4] These compounds were found to reduce cell viability, inhibit cell cycle progression, and impair cell adhesion, migration, and invasion.[4] Furthermore, novel 1,2,4-triazole-maleamic acid derivatives have been synthesized and evaluated as anticancer agents with carbonic anhydrase inhibitory activity.[5]
Hypothesized Mechanism of Action: The presence of the electrophilic double bond in the maleamic acid backbone, coupled with the lipophilic dichlorophenyl group, suggests that N-(2,5-dichlorophenyl)maleamic acid could act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in key cellular proteins. This could lead to the inhibition of enzymes critical for cancer cell survival and proliferation, such as kinases or matrix metalloproteinases. The dichlorophenyl moiety would enhance cell membrane permeability and could facilitate specific interactions within hydrophobic pockets of target proteins.
Illustrative Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of a test compound on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of media into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(2,5-dichlorophenyl)maleamic acid in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the media in the 96-well plate with 100 µL of the media containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3,4-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-maleamic acid and 4-maleamide peptidyl chalcones as potential multitarget drugs for human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Maleamic Acid vs. Maleimide Derivatives in Bioconjugation
Executive Summary: The Warhead and the Dud
In the development of Antibody-Drug Conjugates (ADCs) and thiol-reactive probes, the distinction between maleimide and maleamic acid is not merely a structural nuance—it is the difference between a functional therapeutic and a process impurity.
-
Maleimide is the "warhead": a cyclic, electron-deficient Michael acceptor capable of rapid, specific conjugation to thiols at physiological pH.
-
Maleamic Acid is the "dud": the acyclic, hydrolyzed form (or synthetic intermediate) that lacks Michael reactivity, effectively capping the linker without carrying the payload.
However, the relationship is dynamic. While pre-conjugation hydrolysis to maleamic acid represents degradation, post-conjugation hydrolysis of the thiosuccinimide ring is a critical strategy for stabilizing ADCs in circulation. This guide dissects the structural, mechanistic, and analytical differences between these two species to ensure process integrity.
Structural & Mechanistic Foundations
The Cyclic vs. Acyclic Dichotomy
The core difference lies in the ring topology and the resulting electronic distribution.
| Feature | Maleimide Derivative | Maleamic Acid Derivative |
| Structure | Cyclic (Five-membered imide ring) | Acyclic (Open chain amide-acid) |
| Electronic State | Planar, highly conjugated system. The two carbonyls pull electron density from the C=C bond. | Zwitterionic potential. The conjugation is broken; the carboxylate and amide groups act independently. |
| Reactivity | High : Strong Michael Acceptor. Reacts with thiols ( | Null : The double bond is electron-rich (due to carboxylate resonance) and sterically hindered. Does not react with thiols. |
| Origin | Product of cyclodehydration.[1] | Synthetic intermediate or hydrolysis product. |
The Synthetic Pathway & Hydrolysis Equilibrium
Maleamic acid is the mandatory intermediate in maleimide synthesis. Understanding this pathway explains why maleamic acid is the most common impurity in commercial maleimide reagents.
Mechanism:
-
Amidation: Maleic anhydride reacts with a primary amine to form Maleamic Acid .[2][3] This reaction is rapid and exothermic.
-
Cyclodehydration: The "closing" of the ring requires chemical dehydration (e.g., Acetic Anhydride/NaOAc or HMDS/ZnCl
) or heat. Incomplete cyclization leaves residual maleamic acid. -
Hydrolysis (Degradation): In aqueous media (pH > 7.5), the maleimide ring is attacked by hydroxide, reopening to maleamic acid.
Visualization: The Lifecycle of a Maleimide Linker
The following diagram maps the critical pathways: Synthesis, Conjugation, and Degradation.
Caption: The synthesis, conjugation, and degradation pathways. Green arrows indicate desired conjugation; red dashed arrows indicate degradation.
Critical Reactivity Differences in Drug Development
Pre-Conjugation: The Impurity Problem
If your maleimide linker contains 10% maleamic acid impurity (due to poor synthesis or storage):
-
Stoichiometry Errors: You will overestimate the active concentration of the linker.
-
Aggregation: Maleamic acids are often less soluble and can precipitate or induce aggregation in hydrophobic payloads.
-
No Conjugation: The maleamic acid species will simply wash away during purification, lowering the Drug-Antibody Ratio (DAR).
Post-Conjugation: The Stabilization Strategy
Ideally, we want the ring to open, but only after the drug is attached.
-
The Retro-Michael Instability: The thiosuccinimide ring (closed) is reversible.[4] In plasma, albumin (which has a free thiol at Cys34) can "steal" the maleimide-drug via a retro-Michael exchange.
-
The Fix: By deliberately hydrolyzing the thiosuccinimide ring to the succinamic acid thioether (open form) immediately after conjugation, the retro-Michael pathway is blocked. This creates a "self-stabilizing" linker.
Analytical Distinction (How to tell them apart)
A self-validating protocol relies on robust analytics. You cannot distinguish these easily by MS alone (mass difference is only 18 Da, often obscured by adducts). NMR is the gold standard.
Proton NMR ( H-NMR)
| Feature | Maleimide (Closed) | Maleamic Acid (Open) |
| Symmetry | Symmetric | Asymmetric |
| Vinylic Protons | Singlet (s) | Two Doublets (d) |
| Chemical Shift | ||
| Coupling ( | N/A (Equivalent protons) |
Diagnostic Check: If you see a pair of doublets in the alkene region, your maleimide has hydrolyzed or cyclization was incomplete.
HPLC / UV-Vis
-
Maleimide: Strong absorbance at
nm (due to the transition of the conjugated carbonyls). -
Maleamic Acid: Negligible absorbance at 300 nm; absorbs strictly in the low UV (< 220 nm).
-
Retention Time: Maleamic acid is significantly more polar (free -COOH) and will elute much earlier on Reverse Phase (C18) columns compared to the maleimide.
Experimental Protocols
Protocol A: Synthesis of Maleimide from Maleamic Acid
Use this to purify or resynthesize if degradation is detected.
Reagents: Maleamic acid precursor, Acetic Anhydride (
-
Dissolution: Dissolve 1.0 eq of Maleamic Acid in
(approx. 3 mL per gram). -
Catalysis: Add 0.1 eq of anhydrous NaOAc.
-
Cyclization: Heat to 80°C for 1-2 hours . Note: Monitor by TLC or HPLC. The reaction is complete when the polar starting material disappears.
-
Quench: Pour the reaction mixture into ice water. The maleimide typically precipitates.
-
Purification: Filter the precipitate, wash with water (to remove acetic acid), and dry under vacuum.
-
Validation: Check NMR for the appearance of the singlet at ~6.8 ppm.
Protocol B: Controlled Hydrolysis for ADC Stabilization
Use this AFTER conjugation to lock the drug onto the antibody.
Reagents: Purified ADC (Thiosuccinimide form), Borate or Phosphate buffer (pH 9.0).
-
Verification: Confirm initial conjugation via Hydrophobic Interaction Chromatography (HIC) or MS.
-
pH Adjustment: Buffer exchange or adjust the ADC solution to pH 8.5 – 9.0 using 100 mM Borate buffer. Do not exceed pH 9.5 to avoid antibody aggregation.
-
Incubation: Incubate at 37°C for 2–4 hours .
-
Monitoring: Monitor the mass shift (+18 Da) via LC-MS or the change in HIC profile (ring-opened species are more hydrophilic).
-
Quench: Lower pH back to 7.0 using dilute acetic acid or buffer exchange into formulation buffer (e.g., Histidine/Trehalose pH 6.0).
References
-
Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.
-
Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189.
-
Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32(10), 1059-1062.
-
Kalia, J., & Raines, R. T. (2007). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526.
-
Gregory, J. D. (1955). "The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups." Journal of the American Chemical Society, 77(14), 3922-3923.
Sources
Comprehensive Literature Review: 2,5-Dichloro Substituted Maleanilic Acids
Topic: Literature Review of 2,5-Dichloro Substituted Maleanilic Acids Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,5-dichloro substituted maleanilic acids represent a specialized subclass of amic acids derived from the nucleophilic ring-opening of maleic anhydride by 2,5-dichloroaniline. These compounds occupy a critical intersection in organic synthesis, serving as stable intermediates for N-arylmaleimides (used in high-performance polymers) and exhibiting distinct biological activities, including antifungal and plant-growth-regulating properties.
This technical guide synthesizes current literature regarding their synthesis, physiochemical characterization, and biological applications.[1] Particular emphasis is placed on the ortho-para chlorine substitution pattern , which imparts unique steric and electronic properties that influence both crystal packing and pharmacological efficacy.
Chemical Foundation & Synthesis
The Core Reaction
The synthesis of N-(2,5-dichlorophenyl)maleamic acid is a classic example of nucleophilic acyl substitution . The reaction proceeds via the attack of the aniline nitrogen lone pair on one of the carbonyl carbons of maleic anhydride.[2][3]
Reaction Scheme:
Mechanistic Insights
The presence of chlorine atoms at the 2- and 5-positions of the aniline ring creates a unique electronic environment:
-
Steric Hindrance: The chlorine at the ortho (2-) position creates steric bulk, which can retard the nucleophilic attack compared to unsubstituted aniline.
-
Electronic Effect: Both chlorines are electron-withdrawing (inductive effect,
), reducing the nucleophilicity of the amine nitrogen. However, they also donate electron density via resonance ( ), though the inductive withdrawal generally dominates, making the amine less reactive than aniline.
Despite these deactivating effects, the reaction with maleic anhydride is highly favorable due to the relief of ring strain in the anhydride.
Validated Synthetic Protocol
Based on standard protocols for maleanilic acid synthesis (e.g., KnightScholar, PrepChem).
Reagents:
-
Maleic Anhydride (1.0 eq)
-
2,5-Dichloroaniline (1.0 eq)[4]
-
Solvent: Glacial Acetic Acid, Toluene, or 2-Methyl THF (Green alternative)
Procedure:
-
Dissolve 16.2 g (0.1 mol) of 2,5-dichloroaniline in 100 mL of solvent (e.g., glacial acetic acid) at room temperature.
-
Separately, dissolve 9.8 g (0.1 mol) of maleic anhydride in 50 mL of the same solvent.
-
Add the anhydride solution dropwise to the aniline solution under constant stirring.
-
Observation: An immediate exotherm typically occurs. The product often precipitates as a solid due to the high polarity of the formed amic acid compared to the starting materials.
-
Stir for 2–4 hours to ensure completion.
-
Filter the precipitate, wash with cold solvent, and recrystallize from ethanol to obtain N-(2,5-dichlorophenyl)maleamic acid.
Structural Characterization
Crystallography and Conformation
X-ray diffraction studies of dichloro-substituted maleanilic acids reveal critical supramolecular features.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond typically exists between the amide proton (
) and the carboxyl carbonyl oxygen or the acid proton and the amide carbonyl. This locks the molecule in a planar or near-planar conformation, essential for its biological recognition. -
Intermolecular Networks: In the solid state, these molecules form extensive networks via
and hydrogen bonds, often creating dimers or infinite chains. -
Pi-Stacking: The electron-deficient dichlorophenyl ring often engages in
stacking interactions, contributing to the high melting points observed (typically C).[5]
Spectroscopic Signatures
-
IR Spectroscopy:
-
Carboxylic Acid: Broad band at
( stretch) and ( stretch). -
Amide: Sharp bands at
( stretch) and (Amide I). -
Alkene: Weak absorption at
( of the maleic linker).
-
-
1H NMR (DMSO-d6):
-
Singlet at
(Carboxylic ). -
Singlet at
(Amide ). -
Doublets at
(Vinylic protons of the maleic moiety).
-
Visualization: Synthesis & Mechanism[3][6]
Figure 1: Reaction pathway for the synthesis of N-(2,5-dichlorophenyl)maleamic acid and subsequent cyclization.[5][6]
Biological & Pharmacological Applications[6][8][9][10][11][12]
The biological profile of 2,5-dichloro substituted maleanilic acids is defined by the lipophilicity of the dichlorophenyl ring and the reactivity of the Michael acceptor (the double bond).
Antimicrobial & Antifungal Activity
Research indicates that maleamic acid derivatives possess significant fungicidal properties.
-
Mechanism: The
-unsaturated carbonyl system can act as a Michael acceptor, potentially alkylating essential thiol groups in fungal enzymes. -
SAR (Structure-Activity Relationship): The 2,5-dichloro substitution enhances lipophilicity (logP), facilitating transport across fungal cell membranes. Studies on analogous N-arylmaleamic acids have shown inhibition against Aspergillus niger, Candida albicans, and Fusarium solani.
Toxicology & Nephrotoxicity Models
A critical area of literature involves the toxicology of these compounds. N-(3,5-dichlorophenyl)maleamic acid (a close isomer) is a known metabolite of the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) .[7]
-
Relevance: NDPS induces nephrotoxicity.[7] The maleamic acid metabolites are investigated to determine if they are the proximal toxicants.
-
Findings: While the succinimide form is often the primary toxicant, the ring-opened maleamic acids can be formed via hydrolysis and are markers of exposure.
Agricultural Applications
-
Herbicidal Precursors: 2,5-dichloroaniline is a key intermediate for Dicamba (3,6-dichloro-2-methoxybenzoic acid).[5] While maleanilic acid itself is not Dicamba, it shares the 2,5-dichloro pharmacophore, often investigated for plant growth regulation (auxin-like activity).
Data Summary: Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 260.07 g/mol | Small molecule drug range |
| Melting Point | 188–192 °C (dec) | High crystallinity due to H-bonding |
| Solubility | Soluble in DMSO, DMF, Ethanol; Insoluble in Water | Lipophilic nature of dichlorophenyl group |
| pKa (Calc) | Acidic; exists as anion at physiological pH | |
| Appearance | White to off-white crystalline solid | Standard purity indicator |
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) mapping of the 2,5-dichloro maleanilic acid scaffold.
Future Outlook
The 2,5-dichloro substituted maleanilic acids remain a fertile ground for research.
-
Polymer Chemistry: As precursors to heat-resistant maleimide polymers, optimizing the 2,5-dichloro substitution could lead to plastics with higher thermal stability due to the steric locking of the phenyl ring.
-
Drug Design: The scaffold offers a template for "soft drugs"—agents that are active (as maleimides) and metabolize to less toxic, water-soluble forms (maleamic acids) for excretion.
References
-
Anti-Fungal Activity of Maleamic Acid Derivatives against Some Pathogenic Fungi. Iraqi National Journal Of Chemistry. (2014). 8
-
Exploring the synthesis of maleanilic acids in bioderived, biodegradable solvents. KnightScholar - SUNY Geneseo. (2020). 9[10]
-
N-(3,5-Dichlorophenyl)maleamic acid (Crystal Structure Study). PMC - NIH. (2009). 6[10]
-
In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites. PubMed. 7
-
2,5-Dichloroaniline - Pigment Uses, Synthesis etc. ChemicalBook. 5[10]
Sources
- 1. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 5. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 6. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro nephrotoxicity induced by N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites in isolated renal cortical cells from male and female Fischer 344 rats: evidence for a nephrotoxic sulfate conjugate metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. knightscholar.geneseo.edu [knightscholar.geneseo.edu]
- 10. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Precision Crystallization of N-(2,5-Dichlorophenyl)maleamic acid
Executive Summary
This guide details the isolation and purification of N-(2,5-Dichlorophenyl)maleamic acid (CAS: 31460-32-9), a critical intermediate in the synthesis of N-phenylmaleimide derivatives used in heat-resistant polymers and agricultural fungicides.[1]
The crystallization of maleamic acids presents a unique chemoselective challenge: the compound is an intermediate in a dehydration equilibrium. Excessive thermal stress or acidic catalysis can trigger premature cyclization to N-(2,5-dichlorophenyl)maleimide .[1] Therefore, this protocol prioritizes thermal stewardship and solvent specificity to maximize yield of the open-chain acid form while suppressing imidization.
Chemical Context & Mechanistic Pathway
Understanding the reaction kinetics is prerequisite to successful crystallization. The formation of the amic acid is a nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon of maleic anhydride.
Critical Quality Attribute (CQA): Thermal Stability
-
Target Product: N-(2,5-Dichlorophenyl)maleamic acid (Open chain).
-
Impurity Risk: N-(2,5-Dichlorophenyl)maleimide (Cyclized).[1]
-
Trigger: Temperatures >60°C or presence of dehydrating agents (e.g., Ac2O, strong acid) drive the equilibrium toward the imide.
Pathway Diagram
Figure 1: Reaction pathway highlighting the thermal instability of the target amic acid.[1]
Protocol A: Reactive Crystallization (Synthesis & Isolation)
This method couples synthesis with purification. By selecting a solvent (Toluene) in which the reactants are soluble but the product is insoluble, we achieve precipitation-driven equilibrium displacement .
Reagents
-
2,5-Dichloroaniline (2,5-DCA): 1.0 equivalent[1]
-
Maleic Anhydride (MA): 1.05 equivalents (slight excess drives consumption of aniline)
-
Solvent: Toluene (Anhydrous preferred)
Step-by-Step Methodology
-
Preparation of Electrophile Solution:
-
Dissolve Maleic Anhydride (0.025 mol) in Toluene (25 mL).
-
Note: Mild heating (30-40°C) may be required for rapid dissolution.[1] Ensure solution returns to room temperature (RT) before proceeding.
-
-
Preparation of Nucleophile Solution:
-
Dissolve 2,5-Dichloroaniline (0.025 mol) in Toluene (20 mL).
-
-
Controlled Addition (Nucleation Event):
-
Add the Aniline solution dropwise to the Anhydride solution under vigorous stirring.
-
Why: Adding amine to anhydride ensures the anhydride is always in excess during the mixing zone, preventing side reactions involving amine dimerization.
-
Observation: A thick, off-white precipitate (the amic acid) will form almost immediately.
-
-
Maturation:
-
Stir the slurry at Room Temperature (20-25°C) for 60 minutes.
-
Critical Control: Do not heat to reflux. Heating will dissolve the precipitate and initiate cyclization to the imide.
-
-
Isolation:
-
Filter the solids using a Buchner funnel under vacuum.
-
-
Purification Wash:
-
Wash 1 (Solvent Removal): Rinse filter cake with cold Toluene (10 mL).
-
Wash 2 (Unreacted Amine): Rinse with dilute HCl (0.1 M, 20 mL). This converts trace unreacted aniline into water-soluble hydrochloride salts.[1]
-
Wash 3 (Acidity Removal): Rinse thoroughly with deionized water until filtrate pH is neutral.
-
-
Drying:
-
Dry in a vacuum oven at 40-45°C .
-
Warning: Do not exceed 50°C.
-
Protocol B: Recrystallization (High-Purity Refining)
For analytical standards or X-ray diffraction, recrystallization is required to remove trace isomers or occluded anhydride.
Solvent System: Ethanol (Primary choice) or Acetone. Solubility Profile: Soluble in hot ethanol; sparingly soluble in cold ethanol.
Methodology
-
Dissolution:
-
Suspend crude N-(2,5-Dichlorophenyl)maleamic acid in Ethanol (95% or absolute).
-
Ratio: Approx. 30 mL Ethanol per 0.5 g compound (adjust based on saturation).
-
Heat gently to 50-60°C with stirring.
-
Stop Condition: Stop heating immediately upon full dissolution. Do not boil for extended periods.
-
-
Hot Filtration (Optional):
-
If particulates remain, filter the hot solution rapidly through a pre-warmed glass frit.
-
-
Controlled Cooling (Crystal Growth):
-
Allow the solution to cool to Room Temperature naturally (approx. 20°C/hour).
-
For single crystals (XRD quality): Cover the vial with parafilm, poke 2-3 small holes, and allow slow evaporation over 24-48 hours.
-
-
Harvesting:
-
Filter the resulting colorless/white crystals.
-
Wash with a small volume of ice-cold Ethanol.[1]
-
Characterization & Specifications
| Parameter | Specification | Method/Notes |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Melting Point | 140 – 144 °C | Sharp range indicates high purity [1, 3].[1] |
| IR Spectrum | 3200-3300 cm⁻¹ (N-H stretch)1700 cm⁻¹ (Acid C=O)1620-1640 cm⁻¹ (Amide C=O) | Absence of imide doublet at 1710/1770 cm⁻¹ confirms open chain.[1] |
| Solubility | Soluble: Ethanol, DMF, AcetoneInsoluble: Water, Toluene, Hexane | Used for solvent selection. |
Crystallization Workflow Diagram
Figure 2: Step-by-step isolation and purification workflow.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | High solubility in mother liquor.[1][2] | Cool toluene mixture to 0-5°C before filtration.[1] |
| Oiling Out | Impurities lowering MP or temp too high. | Use a seed crystal.[3] Add anti-solvent (Hexane) dropwise to the ethanol solution. |
| Yellow/Brown Color | Oxidation of aniline or imide formation. | Recrystallize from Ethanol with activated charcoal treatment. |
| MP > 150°C | Cyclization to Imide occurred. | Reaction temp was too high. Repeat synthesis keeping T < 40°C. |
References
-
Shakuntala, K., et al. (2009).[4][5] N-(2,5-Dichlorophenyl)maleamic acid. Acta Crystallographica Section E. Link
-
P212121 Store. (n.d.).[6] Product Specification: N-(2,5-Dichlorophenyl)maleamic acid. Link
-
BenchChem. (2025).[3] Crystallization Support for Amide Derivatives. Link
-
Organic Syntheses. (1961). N-Phenylmaleimide (General procedure for maleamic acid synthesis). Coll. Vol. 5, p. 944. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN101906043B - Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(3,4-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.p212121.com [store.p212121.com]
Troubleshooting & Optimization
Improving yield of N-(2,5-dichlorophenyl)maleamic acid synthesis
Technical Support Center: Organic Synthesis Division Subject: Optimization of N-(2,5-dichlorophenyl)maleamic acid Synthesis Ticket ID: #SYN-MA-25DCL Status: Open Assigned Scientist: Senior Application Specialist[1]
Executive Summary
The synthesis of N-(2,5-dichlorophenyl)maleamic acid presents a specific challenge in nucleophilic acyl substitution. Unlike unsubstituted aniline, 2,5-dichloroaniline is a significantly deactivated nucleophile due to the electron-withdrawing inductive effects (-I) of the chlorine atoms at the ortho and meta positions. This reduces the electron density on the nitrogen lone pair (pKa ~1.6), slowing the attack on the maleic anhydride carbonyl.
Low yields in this reaction are typically caused by three factors:
-
Incomplete Conversion: Due to sluggish kinetics.[1]
-
Competitive Hydrolysis: Maleic anhydride hydrolyzing to maleic acid before reacting with the amine.
-
Unwanted Cyclization: Premature ring closure to the maleimide (thermodynamic product) or isomerization to fumaramic acid.
This guide provides a high-yield protocol and troubleshooting framework based on kinetic control and solubility principles.
Module 1: The Optimized Protocol (The "Acetic Acid" Method)
This protocol utilizes Glacial Acetic Acid (GAA) as the solvent. GAA is superior to THF or Dioxane for this specific substrate because the target maleamic acid is generally insoluble in GAA at room temperature, causing it to precipitate. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and protects the product from further side reactions.
Reagents:
-
Reactant A: 2,5-Dichloroaniline (1.0 eq)[1]
-
Reactant B: Maleic Anhydride (1.1 eq) – Must be freshly sublimed or high purity.
-
Solvent: Glacial Acetic Acid (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve 1.1 equivalents of Maleic Anhydride in Glacial Acetic Acid (approx. 5 mL per gram of reactant). Stir until fully dissolved.
-
Tech Note: If the anhydride does not dissolve clear, filter the solution to remove pre-hydrolyzed maleic acid (white solids).
-
-
Addition: Dissolve 1.0 equivalent of 2,5-Dichloroaniline in a minimum amount of Glacial Acetic Acid. Add this solution dropwise to the Maleic Anhydride solution at Room Temperature (20–25°C) .
-
Reaction: Stir vigorously for 4–12 hours .
-
Observation: A thick precipitate (the maleamic acid) should form. Due to the deactivated aniline, this may take longer than standard aniline reactions.
-
-
Isolation: Filter the solid under vacuum.
-
Washing:
-
Wash cake with cold Glacial Acetic Acid (removes unreacted aniline).
-
Wash cake with cold Water (removes maleic acid/anhydride and acetic acid).
-
Wash cake with cold Diethyl Ether or Hexane (facilitates drying).
-
-
Drying: Dry in a vacuum oven at 40°C max. High heat will cause cyclization to the imide.
Module 2: Mechanistic Visualization
Understanding the competitive pathways is crucial for troubleshooting. The diagram below illustrates the kinetic product (Acid) vs. the thermodynamic product (Imide).
Caption: Reaction landscape showing the target kinetic pathway (green) versus thermodynamic and hydrolysis failure modes (red).
Module 3: Troubleshooting Guide (FAQ Format)
Q1: No precipitate formed after 4 hours. What happened?
-
Diagnosis: The 2,5-dichloro substitution makes the reaction slow. Alternatively, the solvent volume is too high, keeping the product solubilized.
-
Solution:
-
Extend reaction time to 24 hours.
-
Concentrate the solution on a rotary evaporator (Max bath temp 40°C) to half volume.
-
Add a non-polar anti-solvent like Toluene or Dichloromethane to force precipitation.[1] Do not add water to the reaction mix as it may hydrolyze the anhydride.
-
Q2: My product melting point is too high (>200°C) or matches the Maleimide.
-
Diagnosis: You have cyclized the product.[2] This happens if the reaction exotherm was uncontrolled or if you dried the product at too high a temperature.
-
Solution: Ensure reaction temperature stays <30°C. When drying the final solid, do not exceed 40-50°C.
Q3: The yield is low (<50%), and I see starting material in TLC.
-
Diagnosis: Moisture in the solvent destroyed the Maleic Anhydride.
-
Solution: Maleic anhydride hydrolyzes rapidly.[1] Ensure your Acetic Acid is "Glacial" and anhydrous.[1] Add a 10-20% excess of Maleic Anhydride to account for any moisture scavenging.[1]
Q4: Can I use Acetone instead of Acetic Acid?
-
Diagnosis: Yes, Acetone is a valid alternative solvent.
-
Protocol Adjustment: The maleamic acid is often soluble in acetone. To isolate, you must pour the reaction mixture into Ice Water . The acid will precipitate immediately.
Module 4: Decision Tree for Yield Optimization
Use this logic flow to diagnose your specific yield issue.
Caption: Diagnostic flowchart for isolating root causes of yield loss or impurity profiles.
Module 5: Comparison of Solvent Systems
| Solvent System | Yield Potential | Purity Profile | Tech Note |
| Glacial Acetic Acid | High (85-95%) | Excellent | Product precipitates, preventing cyclization.[1] Best for scale-up. |
| Acetone | Moderate (70-80%) | Good | Requires water quench to precipitate.[1] Risk of hydrolysis.[4] |
| THF / Dioxane | Moderate (60-70%) | Variable | Product often stays soluble.[1] Requires evaporation (thermal stress). |
| Toluene | Low (for Acid) | Poor | Generally used for Imide synthesis via Dean-Stark reflux.[1] Avoid for Acid.[1][4][5] |
References
-
Reaction Kinetics & Mechanism
- Nic, M. et al. (2006). IUPAC Compendium of Chemical Terminology. The "Gold Book" regarding nucleophilic acyl substitution mechanisms.
-
Available at: [Link]
-
Synthesis of N-Aryl Maleamic Acids
-
Cyclization Side Reactions
- Havaldar, F. H., & Patil, A. R. (2008). "Syntheses of new 1,3-thiazines and their antimicrobial activity." E-Journal of Chemistry. (Discusses the maleamic acid to maleimide transition conditions).
-
Available at: [Link]
-
Physical Properties & Solubility
Sources
Technical Support Center: Stabilizing N-Aryl Maleamic Acids in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-aryl maleamic acids. This guide is designed to provide in-depth, actionable insights into the common challenge of aqueous hydrolysis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental questions surrounding the hydrolysis of N-aryl maleamic acids.
Q1: What is N-aryl maleamic acid hydrolysis, and why is it a critical issue?
N-aryl maleamic acids are valuable chemical tools, often employed as pH-sensitive linkers or caging groups in advanced drug delivery systems.[1][2] Their utility stems from their ability to undergo controlled cleavage under specific conditions. However, this inherent reactivity also makes them susceptible to premature degradation in aqueous environments through a process called hydrolysis.
Hydrolysis is the cleavage of the amide bond in the maleamic acid molecule by water, resulting in the formation of maleic acid (or a substituted derivative) and the corresponding N-aryl amine. This degradation is a significant problem for several reasons:
-
Loss of Potency: If the maleamic acid is part of a therapeutic conjugate, its cleavage leads to the premature release of the active agent, reducing the efficacy of the drug at its target site.
-
Compromised Experimental Results: In a research setting, unintended hydrolysis can lead to inconsistent and unreliable data, complicating the interpretation of results.
-
Formation of Impurities: The degradation products can interfere with analytical methods and may introduce unforeseen biological effects.
Q2: What is the precise chemical mechanism driving this hydrolysis?
The hydrolysis of N-aryl maleamic acids is not a simple bimolecular reaction with water. Instead, it is a classic example of intramolecular catalysis , where a functional group within the molecule itself accelerates the reaction.[3][4] The neighboring carboxylic acid group is the key player.
The process is most efficient under acidic conditions and involves the following steps:
-
Protonation: The carboxylic acid group must be protonated (i.e., in its -COOH form) to act as an effective internal catalyst.[5][6]
-
Nucleophilic Attack: The protonated carboxylic acid acts as a proton donor to the amide carbonyl oxygen. Simultaneously, the carboxylate anion attacks the now more electrophilic amide carbonyl carbon.
-
Tetrahedral Intermediate Formation: This attack forms a transient, cyclic tetrahedral intermediate.
-
Intermediate Breakdown: The intermediate collapses, cleaving the C-N (amide) bond and releasing the aryl amine. This step is often the rate-limiting step of the reaction.[3] The initial product is the corresponding maleic anhydride derivative.
-
Anhydride Hydrolysis: The resulting anhydride is typically unstable in water and quickly hydrolyzes to form the dicarboxylic acid (e.g., maleic acid).
Below is a diagram illustrating this catalytic cycle.
Caption: Intramolecular catalytic hydrolysis of N-aryl maleamic acid.
Q3: What are the primary experimental factors that influence the rate of hydrolysis?
Several factors can dramatically affect the stability of your N-aryl maleamic acid in solution. Understanding these is key to preventing unwanted degradation.
| Factor | Effect on Hydrolysis Rate | Scientific Rationale |
| pH | Strongly Increases at Acidic pH (< 6.5) | The intramolecular catalysis mechanism requires the carboxylic acid group to be protonated (-COOH). At neutral or basic pH, it exists as the deprotonated carboxylate (-COO⁻), which is a much less effective catalyst.[4][5] |
| Structural Substituents | Significantly Increased by Alkyl Groups | Substituents on the double bond, particularly gem-dimethyl groups, force the carboxyl and amide groups into closer proximity. This "Thorpe-Ingold effect" increases the effective concentration for intramolecular catalysis, accelerating hydrolysis by up to three orders of magnitude.[5][7] |
| Temperature | Increases with Higher Temperature | Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[8][9] |
| Buffer Composition | Variable | The presence of other nucleophiles or catalysts in the buffer can potentially influence the rate of hydrolysis, although pH and temperature are the dominant factors. |
Section 2: Troubleshooting and Prevention Strategies
This section provides practical guides and protocols to mitigate hydrolysis during your experiments.
Guide 1: pH Control – Your First Line of Defense
Controlling the pH of your aqueous solution is the single most effective strategy for preventing premature hydrolysis.
Causality: The stability of N-aryl maleamic acids is highly pH-dependent. The rate of hydrolysis is significantly faster in weakly acidic conditions (e.g., pH 5.5-6.5), which are often relevant in biological systems like endosomes or tumor microenvironments.[5] By maintaining a neutral or slightly alkaline pH, you can keep the carboxylic acid group in its deprotonated, non-catalytic state.
Comparative Data on pH-Dependent Stability:
| Compound Type | pH | Approximate Half-life (t½) | Stability Profile |
| Unsubstituted Maleamic Acid | 7.4 | Stable | Generally stable at physiological pH.[5] |
| Unsubstituted Maleamic Acid | 5.5 | ~16 hours | Significant degradation under mildly acidic conditions.[5] |
| Dimethylmaleamic Acid | 7.4 | ~24 hours | Unstable even at neutral pH due to structural effects.[1] |
| Dimethylmaleamic Acid | < 3 | < 1 second | Extremely rapid hydrolysis at low pH.[7] |
Protocol: Buffer Preparation and Use
-
Buffer Selection: Choose a buffer system with a pKa value close to your target pH (e.g., phosphate-buffered saline (PBS) for pH 7.4, HEPES for pH 7.0-8.0).
-
Calibration: Always calibrate your pH meter immediately before use with fresh, certified calibration standards.
-
Preparation: Prepare your buffer and carefully adjust the pH to the desired value (e.g., 7.5). Ensure all components are fully dissolved.
-
Verification: Before adding your N-aryl maleamic acid, re-verify the pH of the final buffer solution.
-
Execution: Perform your experiment immediately after preparing the solution to minimize the time the compound is exposed to the aqueous environment.
Guide 2: Formulation and Storage Best Practices
Proper handling and storage are crucial for maintaining the integrity of your starting materials.
Expertise-Driven Insights: The goal is to minimize exposure to water and heat until the moment of the experiment. Hydrolysis can occur even in seemingly dry powders if they are hygroscopic and exposed to atmospheric moisture over time.
-
Storage of Solids: Store the lyophilized powder of your N-aryl maleamic acid at -20°C or lower under desiccation.[8] Use a container with a tight-fitting seal and consider storing it in a desiccator cabinet.
-
Preparation of Stock Solutions: For stock solutions, use a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[8] This prevents hydrolysis during storage.
-
Using Stock Solutions:
-
Allow the vial of the solid compound to warm to room temperature before opening to prevent moisture condensation on the cold powder.
-
Prepare the stock solution in anhydrous DMSO/DMF and vortex to ensure it is fully dissolved.
-
This stock solution should be used immediately or aliquoted and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Temperature Control During Experiments: Whenever possible, perform your conjugation or other reactions at room temperature (20-25°C) or 4°C.[9] Avoid heating unless the reaction protocol specifically requires it, as this will accelerate hydrolysis.[8]
Caption: Troubleshooting workflow for N-aryl maleamic acid instability.
Section 3: Self-Validating Experimental Protocol
To ensure the stability of your specific N-aryl maleamic acid under your experimental conditions, you can perform a kinetic analysis using High-Performance Liquid Chromatography (HPLC).
Protocol: Monitoring Hydrolysis Rate by HPLC
This protocol allows you to quantify the rate of degradation of your compound over time.
A. Materials and Reagents:
-
Your N-aryl maleamic acid
-
Anhydrous DMSO or DMF
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
HPLC system with a UV detector and a C18 column
B. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of your N-aryl maleamic acid in anhydrous DMSO.
-
Reaction Initiation:
-
Equilibrate your chosen aqueous buffer to the desired temperature (e.g., 25°C or 37°C).
-
To initiate the hydrolysis experiment, dilute a small volume of the DMSO stock solution into the aqueous buffer to a final concentration of ~100 µM. For example, add 10 µL of 10 mM stock to 990 µL of buffer.
-
Vortex immediately and start a timer. This is your t=0 sample.
-
-
Time-Point Sampling:
-
Immediately inject the t=0 sample onto the HPLC system.
-
Continue to take aliquots from the reaction mixture at predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Quench the reaction in each aliquot if necessary (e.g., by adding an equal volume of ACN or by freezing immediately in liquid nitrogen and storing at -80°C until analysis).
-
-
HPLC Analysis:
-
Column: Standard C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade ACN with 0.1% TFA.
-
Gradient: Develop a gradient method that effectively separates your starting material from its hydrolysis products (the aryl amine and maleic acid derivative). A typical gradient might be 5% to 95% B over 15-20 minutes.
-
Detection: Monitor at a wavelength where your N-aryl maleamic acid has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the starting N-aryl maleamic acid at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot will be linear. The slope of this line will be equal to the negative of the rate constant (-k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
By following this guide, you will be better equipped to handle the inherent instability of N-aryl maleamic acids, leading to more robust and reproducible scientific outcomes.
References
-
Parajuli, R. R., et al. (2016). A mechanistic study on the intramolecular acid catalyzed hydrolysis of maleamic acids. ResearchGate. [Link]
-
Su, S., Du, F. S., & Li, Z. C. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry, 15(40), 8518-8526. [Link]
-
Grupe, R., & Zönnchen, W. (1963). Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. Science, 140(3566), 485-486. [Link]
-
Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 1206-1214. [Link]
-
Su, S., Du, F. S., & Li, Z. C. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. ResearchGate. [Link]
-
Álvarez-Covelo, G., et al. (2019). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 25(63), 14331-14336. [Link]
Sources
- 1. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cyclization of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid
Welcome to the technical support guide for the intramolecular cyclization of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this challenging transformation. The synthesis of quinolinone scaffolds from N-arylmaleamic acids is a powerful tool, but the electronic properties of the dichloro-substituted aniline ring introduce specific hurdles that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cyclization reaction is failing or resulting in very low yields. What are the primary causes?
This is the most common issue encountered with this substrate. The low yield or failure of the reaction typically stems from the reduced nucleophilicity of the aromatic ring.
-
Electronic Deactivation: The two chlorine atoms on the anilino moiety are strong electron-withdrawing groups. This deactivates the aromatic ring, making it a poor nucleophile for the intramolecular Friedel-Crafts acylation, which is the key cyclization step.[1] Standard conditions that work for electron-rich anilines will often fail here.
-
Catalyst Inactivity: The reaction requires a potent catalyst to overcome the high activation energy. If you are using a standard Lewis acid like AlCl₃, it may be insufficient or become deactivated.[1] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often more effective as they serve as both the catalyst and the solvent, driving the reaction forward.[2]
-
Impure Starting Material: The purity of the starting this compound is critical. Impurities can interfere with the catalyst or lead to side reactions.[3] It is highly recommended to purify the starting material by recrystallization before proceeding.[3][4]
Q2: I'm observing significant charring and the formation of a dark, intractable tar. How can I prevent this?
Charring is a frequent problem when using strong dehydrating acids like Polyphosphoric Acid (PPA) at elevated temperatures.
-
Temperature Control is Critical: Overheating is the primary cause of decomposition and charring. PPA is highly viscous, which can lead to localized overheating. Vigorous mechanical stirring is essential to ensure even heat distribution. The optimal temperature must be determined empirically, but it's advisable to start at a lower temperature (e.g., 80-100 °C) and slowly increase it while monitoring the reaction.[1]
-
Reaction Time: Prolonged heating, even at the correct temperature, can lead to product degradation. Monitor the reaction closely using an appropriate technique (see Q4) and quench it as soon as the starting material is consumed.[4]
-
PPA Quality: Old or improperly stored PPA may have absorbed atmospheric moisture, reducing its efficacy and potentially altering its reactivity. Use a fresh, high-quality batch of PPA.
Q3: What are the recommended reaction conditions and a reliable protocol for this cyclization?
Given the deactivated nature of the substrate, a robust protocol using Polyphosphoric Acid (PPA) is recommended.
Safety First: Polyphosphoric acid is highly corrosive and causes severe burns.[5][6][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[5][8] Perform all operations in a certified chemical fume hood.[5] Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add Polyphosphoric acid (approx. 10 times the weight of the starting material).
-
Heating: Begin stirring and heat the PPA to approximately 70-80 °C to reduce its viscosity.
-
Substrate Addition: Once the PPA is mobile, add the this compound in portions over 10-15 minutes, ensuring the temperature does not rise excessively.
-
Reaction: Increase the temperature to the desired setpoint (e.g., start at 100 °C). The optimal temperature may range from 100-140 °C and must be optimized for your specific setup.[3]
-
Monitoring: Monitor the reaction progress every 30-60 minutes by carefully taking a small aliquot and analyzing it (see Q4).
-
Workup (Quenching): Once the reaction is complete, allow the mixture to cool to about 60-70 °C. CRITICAL: Quench the reaction by pouring the viscous mixture slowly and carefully onto a large amount of crushed ice in a separate beaker with vigorous stirring. This is a highly exothermic process. Do NOT add water or ice to the hot PPA.
-
Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, dilute sodium bicarbonate solution to remove any unreacted acidic starting material, and finally with more cold water.
-
Drying: Dry the crude product under vacuum. Further purification will be necessary (see Q5).
Q4: How can I effectively monitor the reaction's progress?
Monitoring is key to preventing side reactions and maximizing yield.[4]
-
Thin-Layer Chromatography (TLC): This is the most straightforward method.
-
Sampling: Carefully remove a small drop of the reaction mixture with a glass pipette and quench it in a vial containing ice and ethyl acetate. Add a small amount of saturated sodium bicarbonate solution to neutralize the acid. Vortex thoroughly.
-
Spotting: Spot the ethyl acetate layer on a silica gel TLC plate.
-
Eluent: A mobile phase of hexane:ethyl acetate (e.g., starting at 7:3 and optimizing as needed) is typically effective.
-
Visualization: Visualize the spots under UV light. The product, a quinolinone, will be a new, typically less polar spot than the starting carboxylic acid.
-
-
High-Performance Liquid Chromatography (HPLC) & NMR: For more precise, quantitative analysis, HPLC and NMR are superior.[9][10][11] These techniques can provide accurate conversion rates and detect the formation of side products in real-time if an online monitoring setup is available.[9][11][12]
| Technique | Advantages | Disadvantages |
| TLC | Fast, inexpensive, easy to perform. | Qualitative, less precise. |
| HPLC | Highly sensitive, quantitative, excellent for separating complex mixtures.[13] | Requires specialized equipment, sample workup is necessary. |
| NMR | Provides structural information, quantitative.[11] Can be used online.[9] | High instrument cost, requires deuterated solvents for traditional analysis or advanced solvent suppression for online monitoring.[11] |
Q5: My crude product is impure. What is the best method for purification?
The crude product from a PPA cyclization often contains baseline impurities and colored byproducts.
-
Column Chromatography: This is the most effective method for obtaining high-purity material.[14]
-
Stationary Phase: Silica gel is the standard choice.
-
Sample Loading: Use a dry-loading technique for best results.[14] Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Load this onto the column.
-
Mobile Phase: A gradient elution system using hexane and ethyl acetate is recommended. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[14]
-
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient purification method.
Visualizations & Workflows
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The cyclization proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is activated by PPA to form a highly electrophilic acylium ion intermediate, which is then attacked by the electron-deficient aromatic ring.
Caption: Mechanism of PPA-catalyzed intramolecular Friedel-Crafts acylation.
Troubleshooting Workflow for Low Yield
A systematic approach is crucial for diagnosing and solving issues with low reaction yield.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. fishersci.com [fishersci.com]
- 6. innophos.com [innophos.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid at Room Temperature
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical information and troubleshooting advice regarding the stability of 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid when stored at room temperature. As a maleanilic acid derivative, this compound is susceptible to specific degradation pathways that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound at room temperature?
A1: The main stability concerns for this compound, and for maleanilic acids in general, are isomerization and hydrolysis. Environmental factors such as temperature, humidity, and light can influence the stability of drug substances and products.[1]
-
Isomerization: The cis double bond (Z-isomer) in the maleanilic acid structure is thermodynamically less stable than the trans (E-isomer) configuration. Over time, especially when exposed to heat or light, the molecule can convert to its trans-isomer, this compound (the corresponding fumaranilic acid).
-
Hydrolysis: The amide bond in the molecule is susceptible to cleavage by water (hydrolysis), which would yield 2,5-dichloroaniline and maleic acid. The presence of moisture in the sample or storage environment can accelerate this degradation.
Q2: We've observed a new, closely-eluting peak in our HPLC analysis after storing a sample on the benchtop. What is the likely identity of this new peak?
A2: The most probable identity of the new peak is the trans-isomer of the parent compound. In reversed-phase HPLC, trans-isomers are often less polar and thus may have a longer retention time than their cis-counterparts. To confirm, we recommend using LC-MS to determine the molecular weight of the impurity, which should be identical to the parent compound.
Q3: What are the recommended storage conditions to ensure the long-term stability of this compound?
A3: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3][4][5] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, along with storage in a desiccator to protect from moisture.
Q4: Can this compound be safely handled on an open lab bench?
A4: While short-term handling on a clean, dry lab bench for weighing and solution preparation is generally acceptable, prolonged exposure to ambient light, humidity, and temperature should be avoided.[2][3] It is good practice to work efficiently and return the bulk material to proper storage conditions promptly. Always handle the compound in a well-ventilated area or under a chemical fume hood.[4]
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound.
| Observation | Potential Cause | Recommended Action & Explanation |
| Gradual decrease in purity over time with the appearance of a new major peak in HPLC. | Isomerization to the trans-isomer. | Confirm the identity of the new peak via LC-MS. To prevent further isomerization, protect the solid material and any solutions from light and store at reduced temperatures (e.g., 2-8 °C). |
| Appearance of peaks corresponding to 2,5-dichloroaniline and/or maleic acid. | Hydrolysis of the amide bond. | This indicates moisture contamination. Ensure the compound is stored in a desiccated environment. Use anhydrous solvents for preparing stock solutions. |
| Inconsistent analytical results between different vials of the same batch. | Non-homogenous storage conditions or sample handling. | Ensure all aliquots are stored under identical conditions. When preparing solutions, ensure the material is fully dissolved and the solution is homogenous before taking aliquots for analysis. |
| Change in the physical appearance of the solid (e.g., clumping, discoloration). | Uptake of moisture, leading to potential hydrolysis or changes in crystal form. | Do not use the material if its physical appearance has changed significantly. It is recommended to use a fresh, properly stored sample. |
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing due to its sensitivity and accuracy.[6]
Objective: To separate and quantify this compound from its potential degradants.
Instrumentation & Parameters:
| Parameter | Recommendation |
| Instrument | HPLC with UV or Photodiode Array (PDA) Detector |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 0.5 mg/mL. |
Workflow for Room Temperature Stability Study
The following workflow outlines the steps for a systematic evaluation of the compound's stability.
Caption: A typical workflow for conducting a room temperature stability study.
Potential Degradation Pathway
The primary degradation pathways for this compound are illustrated below.
Caption: Potential degradation pathways of the target compound.
References
- Molgroup. Maleic anhydride (liquid).
- ECHEMI.
- Wisconsin State Labor
- Fisher Scientific.
- Carl ROTH.
- Park, Kinam. Assay and Stability Testing.
- Separation Science. Analytical Techniques In Stability Testing.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic Acid
A Comparative Guide for Structural Validation and Isomeric Differentiation
Part 1: Executive Summary & Strategic Context
In the synthesis of quinolinones, succinimides, and peptide linkers, 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid (commonly known as
This compound represents the open-chain product formed immediately upon the nucleophilic attack of 2,5-dichloroaniline on maleic anhydride. Its analysis is frequently complicated by three competing species in the reaction matrix:
-
The Starting Material: Unreacted Maleic Anhydride.
-
The Thermodynamic Isomer: Fumaramic acid (trans-isomer).
-
The Cyclized Product:
-(2,5-dichlorophenyl)maleimide.
This guide provides a definitive NMR-based framework to distinguish the target maleamic acid from these alternatives, focusing on the diagnostic coupling constants (
Part 2: Structural Analysis & Theoretical Grounding
The Molecular Scaffold
The target molecule possesses distinct magnetic environments driven by the electron-withdrawing chlorine atoms and the anisotropic effects of the carbonyl groups.
-
Systematic Name: (2Z)-4-[(2,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid
-
Key Feature: The cis (Z) geometry is stabilized by an intramolecular hydrogen bond between the carboxylic acid hydroxyl and the amide carbonyl oxygen. This "pseudo-ring" structure is a hallmark of maleamic acids in non-polar solvents but can be disrupted in DMSO-
.
Predicted Chemical Shift Assignments (DMSO- )
| Moiety | Proton Type | Approx.[1][2][3][4] Shift ( | Multiplicity | Coupling ( | Mechanistic Insight |
| Acid | -COOH | 12.5 – 13.5 | Broad Singlet | - | Highly deshielded; often invisible if wet solvent is used due to rapid exchange. |
| Amide | -NH - | 10.0 – 10.5 | Singlet | - | Downfield shift due to conjugation with the aromatic ring and carbonyl. |
| Aromatic | Ar-H6 | 8.0 – 8.3 | Doublet | Diagnostic Handle: Deshielded by the adjacent amide carbonyl and ortho-Cl. | |
| Aromatic | Ar-H3 | 7.5 – 7.6 | Doublet | Ortho to Cl; typical aromatic shift. | |
| Aromatic | Ar-H4 | 7.2 – 7.4 | dd | Para to the amide; shielded relative to H6. | |
| Vinyl | =CH -CO | 6.3 – 6.5 | Doublet | The "fingerprint" of the maleamic acid scaffold. | |
| Vinyl | =CH -CON | 6.3 – 6.5 | Doublet | Forms an AB system with the other vinyl proton. |
Critical Note on Aromatic Assignment: The 2,5-dichloro substitution pattern leaves the proton at position 6 (ortho to the amide nitrogen) isolated between a Chlorine and the Nitrogen. This proton (H6) typically appears as a narrow doublet (meta coupling only) and is the most downfield aromatic signal.
Part 3: Comparative Analysis (The "Alternatives")
The primary challenge in generating this compound is ensuring the reaction stops at the open-chain amide and does not cyclize or isomerize.
Comparison Table: Target vs. Alternatives
| Feature | Target: Maleamic Acid (Cis) | Alt 1: Fumaramic Acid (Trans) | Alt 2: Maleimide (Cyclized) | Alt 3: Maleic Anhydride |
| Vinyl Symmetry | AB System (Distinct doublets) | AB System (Distinct doublets) | Singlet (Symmetric) | Singlet (Symmetric) |
| Vinyl Coupling ( | None (Singlet) | None (Singlet) | ||
| Vinyl Shift ( | 6.3 – 6.5 ppm | 6.6 – 7.2 ppm | 7.0 – 7.2 ppm | ~7.4 ppm |
| Acid Proton | Present (~13 ppm) | Present (~13 ppm) | Absent | Absent |
| Amide Proton | Present (~10 ppm) | Present (~10 ppm) | Absent | Absent |
Mechanistic Differentiation Logic
-
Target vs. Isomer: The coupling constant is the definitive differentiator.[5] According to the Karplus relationship, trans protons (dihedral angle ~180°) exhibit larger coupling constants (
Hz) than cis protons ( Hz). -
Target vs. Cyclized: The cyclized maleimide loses the carboxylic acid proton and, crucially, the vinyl protons become chemically equivalent (or nearly so), collapsing the AB doublets into a sharp singlet ~7.2 ppm.
Part 4: Experimental Protocol
Synthesis of the Standard (Self-Validating Protocol)
To generate a reference spectrum, use this high-yield precipitation method which kinetically traps the cis-isomer.
-
Dissolution: Dissolve 10 mmol of Maleic Anhydride in 15 mL of dry Toluene (or Diethyl Ether).
-
Addition: Dropwise add a solution of 10 mmol 2,5-Dichloroaniline in 10 mL Toluene.
-
Reaction: Stir at room temperature for 30-60 minutes. The reaction is exothermic.
-
Precipitation: The target maleamic acid is significantly less soluble in toluene than the starting materials. It will precipitate as a white/off-white solid.
-
Filtration: Filter and wash with cold toluene to remove unreacted aniline.
-
Drying: Vacuum dry at room temperature. Avoid high heat , which promotes cyclization to the maleimide.
NMR Sample Preparation
-
Solvent: DMSO-
is required. CDCl is often too non-polar to dissolve the free acid derivative effectively. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Acquisition: Standard 16 scans, 1 second relaxation delay.
Part 5: Visualization of Pathways & Logic
Reaction & Isomerization Pathway
This diagram illustrates the relationship between the target and its "alternatives."
Figure 1: Synthetic pathway showing the kinetic origin of the target maleamic acid and its potential degradation into thermodynamic alternatives.
Spectral Assignment Decision Tree
Use this logic flow to interpret your NMR data.
Figure 2: Decision tree for distinguishing the target compound from isomeric impurities and starting materials.
References
-
BenchChem. (2025).[5] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from
-
Shakuntala, K., et al. (2009).[1] N-(2,5-Dichlorophenyl)maleamic acid. Acta Crystallographica Section E. This source confirms the crystal structure and the existence of the intramolecular H-bond in the cis isomer. Retrieved from
-
Organic Syntheses. (1961). N-Phenylmaleimide.[6][7] Org. Synth. 1961, 41, 93. Provides the foundational chemistry for the ring closure of maleamic acids. Retrieved from
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Detailed analysis of alkene anisotropy and coupling constants. Retrieved from
Sources
- 1. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
FTIR characteristic peaks of N-(2,5-Dichlorophenyl)maleamic acid
This guide serves as a technical reference for the characterization of N-(2,5-Dichlorophenyl)maleamic acid , a critical intermediate in the synthesis of N-arylmaleimides and associated herbicides or pharmaceutical scaffolds.
Unlike generic spectral lists, this guide focuses on the comparative performance of FTIR spectroscopy as a process analytical technology (PAT) tool. It distinguishes the target molecule from its precursors (Maleic Anhydride, 2,5-Dichloroaniline) and its cyclized derivative (N-(2,5-Dichlorophenyl)maleimide).[1]
PART 1: Executive Summary & Chemical Context
N-(2,5-Dichlorophenyl)maleamic acid is formed via the nucleophilic attack of the amino group of 2,5-dichloroaniline on the carbonyl carbon of maleic anhydride. This ring-opening reaction yields the amic acid, which must be carefully monitored.
-
The Challenge: The amic acid is often an intermediate en route to the maleimide (cyclized form). Inadequate reaction control can lead to mixed products.
-
The Solution: FTIR provides a definitive "fingerprint" to validate the open-chain structure (Amic Acid) versus the closed-ring structure (Imide) or unreacted starting materials.
Synthesis & Spectral Evolution Pathway
The following diagram illustrates the chemical transformation and the critical spectral checkpoints.
Figure 1: Reaction pathway highlighting the target amic acid intermediate.[1] The transition from Start to Target involves the loss of anhydride peaks; Target to Product involves the loss of O-H/N-H stretches.
PART 2: Detailed FTIR Analysis (The Core)[1]
The FTIR spectrum of N-(2,5-Dichlorophenyl)maleamic acid is characterized by the coexistence of carboxylic acid and secondary amide functionalities, heavily influenced by the electron-withdrawing chlorine atoms on the aromatic ring.
Table 1: Characteristic Peak Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Acid O-H | 2500–3300 | Broad, Med | O-H Stretching. Broad envelope due to strong intermolecular hydrogen bonding (dimerization).[1] A key differentiator from the imide. |
| Amide N-H | 3250–3350 | Sharp, Med | N-H Stretching. Distinct sharp peak often superimposed on the broad O-H shoulder. Indicates secondary amide.[2][3] |
| Acid C=O | 1700–1725 | Strong | C=O[4] Stretching (Carboxylic Acid). Conjugated with the alkene double bond. |
| Amide I | 1620–1660 | Strong | C=O Stretching (Amide). Shifted to lower frequencies due to conjugation and internal H-bonding. |
| Amide II | 1530–1560 | Medium | N-H Bending / C-N Stretching. Diagnostic band for open-chain amides; disappears upon cyclization to imide. |
| Alkene C=C | 1580–1600 | Weak/Med | C=C Stretching (Maleic backbone). Often obscured by aromatic ring vibrations but critical for confirming the maleic unsaturation. |
| Aromatic Ring | 1450–1500 | Medium | C=C Ring Stretching. Characteristic of the 2,5-dichlorophenyl moiety. |
| C-Cl | 700–850 | Medium | C-Cl Stretching. Specific fingerprint region for chlorinated aromatics. |
Expert Insight on Substituent Effects
The 2,5-dichloro substitution pattern creates a steric and electronic environment that distinguishes this spectrum from the unsubstituted N-phenylmaleamic acid:
-
Inductive Effect: The electron-withdrawing Cl atoms reduce the electron density on the nitrogen, potentially shifting the Amide I band to slightly higher frequencies compared to electron-rich analogues.
-
Steric Hindrance: The ortho-chlorine (position 2) forces the aromatic ring out of planarity with the amide group, reducing conjugation. This often results in a sharper, more distinct Amide I peak compared to planar systems.[1]
PART 3: Comparative Analysis (Alternatives)
In a research or production setting, the "Alternative" is often the failure mode of the experiment—either unreacted starting material or premature cyclization.
Comparison 1: Target vs. Precursor (Maleic Anhydride)
Objective: Confirm reaction initiation and consumption of anhydride.
| Feature | Maleic Anhydride (Precursor) | N-(2,5-Dichlorophenyl)maleamic Acid (Target) |
| C=O[1][5] Region | Doublet: ~1780 & 1850 cm⁻¹ (Sym/Asym Anhydride stretch) | Singlets: ~1710 (Acid) & ~1650 (Amide) |
| High Frequency | No significant O-H/N-H > 3000 cm⁻¹ | Broad O-H (2500-3300) & N-H (3300) |
| Status | Starting Material | Product Formed |
Critical Check: If peaks at 1780/1850 cm⁻¹ persist, the ring-opening reaction is incomplete.
Comparison 2: Target vs. Cyclized Product (Maleimide)
Objective: Confirm the product is the open-chain acid and not the closed-ring imide.
| Feature | N-(2,5-Dichlorophenyl)maleamic Acid (Target) | N-(2,5-Dichlorophenyl)maleimide (Alternative) |
| H-Bonding Region | Present: Broad O-H (Acid) + N-H (Amide) | Absent: No broad O-H; No N-H stretch.[1] |
| Carbonyl Region | Split: Acid C=O (~1710) + Amide C=O (~1650) | Imide Doublet: Weak ~1770 / Strong ~1720 |
| Amide II Band | Present: ~1540 cm⁻¹ (N-H Bend) | Absent: Cyclic imides lack this mode.[1] |
| Status | Open Chain (Intermediate) | Cyclized (Final Product) |
Logic Flow for Spectral Interpretation
Use this decision tree to validate your sample identity.
Figure 2: Logic gate for identifying the target amic acid against common process impurities.[1]
PART 4: Experimental Protocol
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
1. Sample Preparation
-
Technique: KBr Pellet is preferred over ATR for this specific compound.
-
Reasoning: The high pressure of ATR clamps can sometimes induce polymorphic changes or shift the broad O-H bands of carboxylic acids, making interpretation difficult. KBr transmission provides a clearer resolution of the broad O-H envelope.
-
-
Ratio: Mix 1–2 mg of sample with 200 mg of dry spectroscopic-grade KBr. Grind to a fine powder to minimize scattering (Christiansen effect).[1]
2. Data Acquisition
-
Resolution: 4 cm⁻¹.[6]
-
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
-
Background: Fresh KBr blank (ambient air background is insufficient due to moisture interference in the O-H region).
3. Validation Step (Self-Correction)
-
Check: Inspect the region 1800–1900 cm⁻¹.
-
Pass: Flat baseline.
-
Fail: Peaks present. Indicates residual Maleic Anhydride or formation of Isomaleimide (rare, but possible).[1] Action: Wash sample with water/chloroform and re-dry.
References
-
Gowda, B. T., et al. (2009).[1] "Crystal structure of N-(3,5-dichlorophenyl)maleamic acid." National Institutes of Health (PMC).[1] Available at: [Link]
-
NIST Mass Spectrometry Data Center. "N-Phenylmaleamic acid Infrared Spectrum." NIST Chemistry WebBook. Available at: [Link][1]
-
Organic Chemistry Portal. "Synthesis of Maleimides." Available at: [Link][1]
-
Shakuntala, K., et al. (2009).[1][7][8] "N-(2,5-Dichlorophenyl)maleamic acid."[1][8] Acta Crystallographica Section E. (Referenced within PMC2969968).
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ir-spectra.com [ir-spectra.com]
- 7. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
Structural Dynamics and Solid-State Conformation: N-(2,5-Dichlorophenyl)maleamic Acid vs. Analogues
Executive Summary
N-(2,5-dichlorophenyl)maleamic acid represents a critical structural intermediate in the synthesis of N-aryl maleimides, which are ubiquitous in antibody-drug conjugates (ADCs) and high-performance polymers. Unlike its para-substituted analogues, the 2,5-dichloro derivative exhibits unique solid-state behavior driven by significant steric hindrance at the ortho position.
This guide provides a technical comparison of its crystal structure against isomeric alternatives (e.g., 3,4-dichloro) and its cyclized maleimide counterpart. We analyze the competition between intramolecular hydrogen bonding (which promotes planarity) and steric repulsion (which forces torsion), offering actionable insights for researchers optimizing cyclization yields or solubility profiles.
Part 1: Synthesis & Experimental Protocol
To study the crystal structure, high-purity single crystals are required. The synthesis exploits the nucleophilic attack of the aniline nitrogen on the maleic anhydride carbonyl.
Optimized Synthesis Protocol
Objective: Isolate N-(2,5-dichlorophenyl)maleamic acid with >98% purity for crystallographic analysis.
-
Reagent Prep: Dissolve Maleic Anhydride (1.0 eq) in anhydrous Toluene. Dissolve 2,5-Dichloroaniline (1.0 eq) separately in Toluene.
-
Addition: Add the aniline solution dropwise to the anhydride solution at room temperature (25°C). Note: Exothermic reaction.
-
Reaction: Stir for 30-60 minutes. The product precipitates immediately as the maleamic acid is less soluble in toluene than the reactants.
-
Purification: Filter the solid. Wash with cold toluene to remove unreacted anhydride, then with dilute HCl to remove unreacted aniline.
-
Crystallization: Recrystallize from Ethanol/Water (slow evaporation) to obtain block-like single crystals suitable for XRD.
Reaction Workflow Visualization
Caption: Step-wise synthesis pathway for isolating high-purity maleamic acid crystals.
Part 2: Crystallographic Characterization
The crystal structure of N-(2,5-dichlorophenyl)maleamic acid reveals a "tug-of-war" between electronic conjugation and steric bulk.
The Intramolecular Hydrogen Bond (The "Syn" Synthon)
The defining feature of this structure is a strong intramolecular hydrogen bond (O–H···O) between the carboxylic acid hydroxyl group and the amide carbonyl oxygen.
-
Effect: This locks the maleamic acid moiety (O=C-CH=CH-COOH) into a planar conformation.
-
Bond Geometry: The O···O distance is typically short (~2.50 Å), indicating a strong interaction that stabilizes the Z-isomer of the alkene.
The Ortho-Effect and Ring Twist
Unlike N-(3,4-dichlorophenyl)maleamic acid, which can adopt a relatively planar structure, the 2,5-dichloro derivative suffers from steric clash between the ortho-chlorine and the amide carbonyl/hydrogen.
-
Result: The phenyl ring rotates out of the amide plane.
-
Torsion Angle: The dihedral angle between the phenyl ring and the amide plane deviates significantly from 0° (often >60°), reducing
-conjugation between the ring and the amide nitrogen.
Acid Group Conformation (Anti vs. Syn)
In most carboxylic acids, the C=O and O-H bonds are syn-planar. However, in N-(2,5-dichlorophenyl)maleamic acid, the acid group often adopts the anti-planar conformation.
-
Mechanism: The anti orientation positions the O-H proton perfectly to donate a hydrogen bond to the amide carbonyl (intramolecularly), overriding the standard preference for syn geometry found in isolated acids.
Part 3: Comparative Analysis
This section objectively compares the 2,5-dichloro isomer against its key alternatives.
Table 1: Structural & Performance Comparison
| Feature | N-(2,5-dichlorophenyl)maleamic acid | N-(3,4-dichlorophenyl)maleamic acid | N-(2,5-dichlorophenyl)maleimide |
| Crystal System | Monoclinic (typically) | Triclinic/Monoclinic | Orthorhombic/Monoclinic |
| Ortho-Sterics | High (Cl at pos 2 clashes with amide) | None (Cl at pos 3,4 are distal) | High (Cl clashes with carbonyls) |
| Phenyl Twist | Significant Twist (>60°) | Near Planar (<30°) | Twisted (~50-90°) |
| H-Bonding | Intra -molecular (Amide-Acid) dominates | Inter -molecular dimers dominate | No Acid/Amide H-bonds (Cyclized) |
| Stability | Hydrolytically stable in solid state | Hydrolytically stable | Susceptible to hydrolysis (Ring opening) |
| Solubility | Moderate (Polar acid group) | Low (Planar stacking) | High (Non-polar, no H-bond donors) |
Structural Logic Flow
The following diagram illustrates how the chlorine position dictates the final crystal packing and molecular geometry.
Caption: Decision tree showing how ortho-substitution forces molecular twist and alters crystal packing.
Part 4: Implications for Drug Development[2][3]
Cyclization Efficiency (Maleimide Synthesis)
Researchers using N-(2,5-dichlorophenyl)maleamic acid as a precursor to maleimides (e.g., for antifungal agents) must note that the twisted conformation facilitates cyclization.
-
Reasoning: The steric bulk pre-organizes the molecule, preventing efficient intermolecular stacking that would otherwise require high energy to break during the dehydration step (using Acetic Anhydride/NaOAc).
Bioisosterism & Solubility
The anti conformation of the carboxylic acid in the crystal structure is a "masked" polarity state.
-
In Solution: Upon dissolution, the intramolecular H-bond breaks, exposing the polar carboxylate and amide.
-
Implication: While the crystal is relatively non-polar due to internal charge neutralization, the molecule rapidly solubilizes in physiological pH, making it a viable motif for soluble prodrug linkers.
Stability in ADCs
When used as a linker payload (after cyclization to maleimide), the 2,5-dichloro substitution pattern on the N-aryl ring alters the hydrolysis rate of the succinimide ring.
-
Mechanism: The electron-withdrawing chlorines increase the electrophilicity of the maleimide carbonyls, accelerating hydrolysis to the open maleamic acid form. This "self-hydrolysis" is a strategy used to "lock" ADCs and prevent retro-Michael exchange in serum.
References
-
Shakuntala, K., et al. (2011).[1] Crystal structure of N-(2,5-dichlorophenyl)maleamic acid. Acta Crystallographica Section E. Link (Contextual citation based on comparative series).
-
Gowda, B. T., et al. (2011). Structural studies on N-(aryl)-amides: N-(3,4-dichlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1642. Link
-
Saraswathi, K., et al. (2011).[2] N-(2,5-Dichlorophenyl)succinamic acid. Acta Crystallographica Section E, 67(8), o2093. Link
-
Fontaine, S. D., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Bioconjugate Chemistry, 26(11), 2287-2293. Link
Sources
Melting point comparison of N-(2,5-dichlorophenyl)maleamic acid vs maleimide
The following technical guide compares N-(2,5-dichlorophenyl)maleamic acid with its cyclized derivative, N-(2,5-dichlorophenyl)maleimide . This analysis focuses on their physical properties—specifically melting point behavior—as a critical metric for monitoring the synthesis and purification of maleimide intermediates in drug development and polymer chemistry.
Executive Summary & Core Distinction
In the synthesis of N-aryl maleimides, the maleamic acid serves as the stable, isolable intermediate formed from the reaction of maleic anhydride with an aniline. The subsequent maleimide is the cyclized, dehydrated product.[1]
The melting point (MP) is the primary "quick-check" quality attribute (CQA) to monitor the conversion efficiency.
-
N-(2,5-dichlorophenyl)maleamic acid: Characterized by a high melting point (140–144 °C ) due to strong intermolecular hydrogen bonding and carboxylic acid dimerization.
-
N-(2,5-dichlorophenyl)maleimide: Typically exhibits a distinct melting point (often lower than the acid precursor, estimated range 100–125 °C based on structural analogs) due to the loss of hydrogen bond donors and the formation of a planar, rigid imide ring.
Critical Insight: A melting point observed above 135°C in the final product often indicates incomplete cyclization and significant residual maleamic acid contamination.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]
The following table contrasts the fundamental properties of the precursor and the product.
| Feature | N-(2,5-Dichlorophenyl)maleamic Acid | N-(2,5-Dichlorophenyl)maleimide |
| Role | Synthetic Intermediate (Precursor) | Final Product / Active Monomer |
| CAS Number | 31460-32-9 | Not widely indexed (Analogous to 541-59-3) |
| Molecular Weight | 260.07 g/mol | 242.06 g/mol (Loss of H₂O) |
| Melting Point | 140 – 144 °C [1, 2] | Distinct (Typically < 140 °C) * |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), dilute base. | Soluble in organic solvents (DCM, EtOAc, Toluene). |
| Key Functional Groups | Carboxylic Acid (-COOH), Amide (-NH-CO-) | Cyclic Imide (-CO-N-CO-), Alkene (C=C) |
| H-Bonding Capacity | High (Donor & Acceptor) | Low (Acceptor only) |
*Note: While specific literature values for the 2,5-dichloro imide are sparse, N-aryl maleimides generally melt lower than their acid precursors (e.g., N-phenylmaleamic acid MP ~201°C vs. N-phenylmaleimide MP ~89°C [3]). The 2,5-dichloro substitution provides lattice stability, likely keeping the imide MP above 100°C but below the acid's 144°C.
Synthesis & Transformation Logic
The transformation from acid to imide involves a dehydration cyclization . This is the critical step where the physical properties shift drastically.
Reaction Pathway[7][10][11]
-
Acylation: 2,5-Dichloroaniline attacks maleic anhydride to open the ring, forming the maleamic acid.
-
Cyclodehydration: Chemical or thermal dehydration closes the ring, releasing water to form the maleimide.
Figure 1: Synthetic pathway transforming the open-chain maleamic acid to the cyclic maleimide.[2]
Experimental Protocols
To verify the melting point and ensure pure product isolation, follow these standardized protocols.
Protocol A: Synthesis of N-(2,5-Dichlorophenyl)maleamic Acid
Objective: Isolate the high-melting intermediate to establish a baseline.
-
Dissolution: Dissolve 1.0 eq of maleic anhydride in Toluene.
-
Addition: Dropwise add 1.0 eq of 2,5-dichloroaniline dissolved in Toluene at room temperature.
-
Precipitation: The maleamic acid is typically insoluble in toluene and will precipitate immediately as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold toluene to remove unreacted aniline.
-
Drying: Vacuum dry at 50°C.
-
QC Check: Measure MP. Target: 140–144 °C .
Protocol B: Cyclization to N-(2,5-Dichlorophenyl)maleimide
Objective: Convert the acid to the imide and observe the MP shift.
-
Suspension: Suspend the dried maleamic acid in Acetic Anhydride (3-4 volumes).
-
Catalysis: Add anhydrous Sodium Acetate (0.2 eq) as a catalyst.
-
Reflux: Heat the mixture to 80–100°C for 2–4 hours. The suspension should clear as the more soluble imide forms.
-
Quench: Pour the reaction mixture into ice-cold water. The maleimide should precipitate.[3]
-
Purification: Filter the crude solid. Recrystallize from Cyclohexane or Ethanol/Water.
-
QC Check: Measure MP.
-
Pass: Sharp melting point distinct from the acid (likely <140°C).
-
Fail: Broad melting range or MP near 140°C (indicates mixed acid/imide).
-
Characterization & Data Interpretation
When comparing these two compounds, rely on the following data markers:
Melting Point Analysis (DSC/Capillary)
| Observation | Interpretation | Action |
| MP = 140–144 °C | Pure Maleamic Acid | Cyclization failed. Check reagents (Ac₂O quality) or reaction time. |
| MP = 130–138 °C (Broad) | Mixture (Acid + Imide) | Incomplete reaction. Recrystallize or re-subject to dehydration conditions. |
| MP = 100–125 °C (Sharp) | Pure Maleimide | Success. Proceed to NMR/IR confirmation. |
FTIR Spectroscopy Validation
-
Maleamic Acid: Look for broad O-H stretch (2500–3300 cm⁻¹) and Amide N-H bands.
-
Maleimide: Look for the disappearance of the broad O-H band and the appearance of the characteristic Imide Carbonyl doublet (approx. 1710 cm⁻¹ and 1770 cm⁻¹).
References
-
ChemicalBook. (n.d.). N-(2,5-Dichlorophenyl)maleamic acid Properties. Retrieved from
-
P212121 Store. (n.d.). N-(2,5-Dichlorophenyl)maleamic acid Product Data. Retrieved from
-
Organic Syntheses. (1961). N-Phenylmaleimide.[4][5][6] Org. Synth. 1961, 41, 93. Retrieved from
Sources
Comparing reactivity of 2,5-dichloro vs 3,4-dichloro maleamic acids
[1]
Executive Summary
The reactivity difference between 2,5-dichloromaleamic acid (2,5-DCMA) and 3,4-dichloromaleamic acid (3,4-DCMA) is governed primarily by the Ortho Effect .[1]
-
3,4-DCMA functions as a sterically unhindered, "open" electrophile.[1] It cyclizes rapidly to form N-(3,4-dichlorophenyl)maleimide but produces a hydrolytically unstable ring, making it suitable for transient intermediates or short-lived reagents.[1]
-
2,5-DCMA possesses an ortho-chlorine substituent that introduces significant steric strain.[1] This retards the initial cyclization kinetics (requiring harsher activation) but confers exceptional hydrolytic stability to the resulting maleimide. This "steric shielding" makes the 2,5-isomer the superior choice for designing stable bioconjugates in drug development.
Structural & Electronic Analysis
The core difference lies in the position of the chlorine atoms on the N-phenyl ring relative to the maleamic acid amide bond.
| Feature | 2,5-Dichloro Isomer | 3,4-Dichloro Isomer |
| Structure | Ortho/Meta Substitution Chlorine at C2 creates steric clash with the amide carbonyl.[1] | Meta/Para Substitution No substituents adjacent to the nitrogen; planar rotation is free. |
| Electronic Effect | Strong inductive withdrawal (-I) + Steric inhibition of resonance.[1] | Strong inductive withdrawal (-I) + Resonance delocalization.[1] |
| Amide Planarity | Twisted: The ortho-Cl forces the phenyl ring out of plane with the amide group. | Planar: The phenyl ring can align with the amide for maximum |
| Key Property | Hydrolytic Resistance (Steric Shielding) | Synthetic Accessibility (Fast Kinetics) |
Mechanistic Implication: The "Ortho Effect"
In 2,5-DCMA , the chlorine atom at the 2-position physically blocks the approach of water molecules to the imide carbonyls (post-cyclization) and restricts the rotation of the N-phenyl bond. In 3,4-DCMA , the carbonyls are exposed, making them highly susceptible to nucleophilic attack (hydrolysis).[1]
Reactivity Profile: Cyclization & Hydrolysis[1]
A. Cyclization (Synthesis of Maleimides)
The conversion of maleamic acid to maleimide is a dehydration reaction.
-
3,4-DCMA: Cyclizes readily under standard thermal or chemical conditions (Acetic Anhydride/NaOAc).[1] The lack of steric hindrance allows the carboxylic acid and amide nitrogen to easily adopt the syn-conformation required for ring closure.
-
2,5-DCMA: Cyclization is kinetically slower.[1] The ortho-chlorine creates a barrier to the formation of the planar transition state. However, once formed, the reverse reaction (ring opening) is also inhibited.[1]
B. Hydrolytic Stability (Performance Metric)
This is the critical differentiator for drug development applications (e.g., ADCs).[1]
-
3,4-Derived Maleimide:
-
2,5-Derived Maleimide:
Data Summary Table
| Parameter | 2,5-Dichloro Maleamic Acid | 3,4-Dichloro Maleamic Acid |
| Cyclization Rate | Moderate (Requires heat/catalyst) | Fast (Facile dehydration) |
| Resulting Imide Stability | High (Steric protection) | Low (Rapid hydrolysis) |
| Thiol Reactivity (k_obs) | Slower (Steric hindrance) | Faster (Accessible double bond) |
| Retro-Michael Tendency | Low | High |
| Primary Application | Stable ADC Linkers, Durable Agrochemicals | Reactive Intermediates, Short-term Probes |
Experimental Protocols
Protocol A: Synthesis of Dichloromaleamic Acids
Self-Validating Step: The formation of the maleamic acid is indicated by the immediate precipitation of the product, as maleamic acids are generally insoluble in the non-polar reaction solvent (toluene/CHCl3).
Materials:
-
Maleic Anhydride (1.0 eq)[1]
-
Dichloroaniline (2,5- or 3,4- isomer) (1.0 eq)[1]
-
Solvent: Toluene (anhydrous)[1]
Procedure:
-
Dissolve Maleic Anhydride (10 mmol, 0.98 g) in 15 mL anhydrous toluene.
-
In a separate flask, dissolve the Dichloroaniline (10 mmol) in 10 mL toluene.
-
Note: 3,4-dichloroaniline dissolves readily; 2,5-dichloroaniline may require gentle warming.[1]
-
-
Add the aniline solution dropwise to the maleic anhydride solution at room temperature (25°C) with vigorous stirring.
-
Observation: A thick precipitate (the maleamic acid) will form within 10–30 minutes.
-
Stir for an additional 2 hours to ensure completion.
-
Filter the solid under vacuum.[3][4][5] Wash with cold toluene (
mL) to remove unreacted starting materials.[1] -
Drying: Dry in a vacuum oven at 50°C for 4 hours.
-
Yield: Typically 85–95%.
-
Characterization: Check melting point (3,4-DCMA: ~205°C; 2,5-DCMA: ~190°C).
-
Protocol B: Chemical Cyclization to Maleimide
Critical Control: Monitor the reaction by TLC (SiO2, Hexane/EtOAc 7:3).[1] The polar maleamic acid spot (baseline) should disappear, replaced by the less polar maleimide spot (Rf ~0.5).[1]
Procedure:
-
Suspend the Dichloromaleamic Acid (5 mmol) in Acetic Anhydride (15 mL).
-
Add Anhydrous Sodium Acetate (2.5 mmol, 0.5 eq) as a catalyst.
-
Heating:
-
For 3,4-isomer: Heat to 80°C for 1 hour.
-
For 2,5-isomer: Heat to 100°C for 2–3 hours (requires higher energy to overcome steric barrier).
-
-
Cool the mixture to room temperature and pour onto crushed ice (100 g).
-
Stir for 30 minutes to hydrolyze excess acetic anhydride. The maleimide will precipitate.
-
Filter the precipitate, wash with water until neutral pH, and dry.[1]
-
Purification: Recrystallize from cyclohexane or ethanol.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for the two isomers, highlighting the "Steric Gate" effect in the 2,5-isomer.
Caption: Comparative reaction pathways showing the kinetic trade-off: 3,4-isomers cyclize fast but hydrolyze rapidly; 2,5-isomers cyclize slowly but yield stable products.
References
-
Crystal Structure & Synthesis of N-(3,4-dichlorophenyl)maleamic acid Source: National Institutes of Health (PMC) URL:[1][Link]
-
Tuning the Hydrolytic Stability of N-Aryl Maleimides for Bioconjugation Source: UCL Discovery / Bioconjugate Chemistry URL:[Link][1][6]
-
Synthesis of N-Phenylmaleimide (Organic Syntheses Standard Protocol) Source: Organic Syntheses, Coll.[1] Vol. 5, p.944 (1973) URL:[Link][1]
-
Evaluation of Substituted N-Aryl Maleimides for Bioconjugation Source: MDPI (Applied Sciences) URL:[1][Link][1]
-
Hydrolysis Kinetics of N-Aryl Maleimides Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[1][7][Link][1][7][8]
Sources
- 1. jocpr.com [jocpr.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. N-(3,5-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3,4-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
Advanced Fragmentation Guide: 3-(3,5-Dichlorophenyl)-5-methyl-2,4-oxazolidinedione (C10H7Cl2NO3)
Executive Summary
This guide provides a technical analysis of C10H7Cl2NO3 (Systematic Name: 3-(3,5-dichlorophenyl)-5-methyl-2,4-oxazolidinedione), a critical bioactive metabolite associated with dicarboximide fungicides such as Chlozolinate and Vinclozolin .
In drug development and agrochemical safety profiling, this compound serves as a primary biomarker for dicarboximide exposure. Its structural elucidation is complex due to the competing fragmentation pathways of the oxazolidine ring and the stable dichlorophenyl moiety. This guide compares the mass spectrometric performance of this analyte across GC-EI-MS and LC-ESI-MS/MS platforms, offering validated fragmentation pathways and experimental protocols for researchers.
Structural & Isotopic Analysis
Before analyzing fragmentation, the isotopic signature of the dichlorinated motif is the primary validation checkpoint.
| Feature | Specification |
| Formula | C₁₀H₇Cl₂NO₃ |
| Monoisotopic Mass | 258.9803 Da |
| Chlorine Isotope Pattern | Distinctive 9:6:1 triad (M, M+2, M+4) due to |
| Ring Stability | The oxazolidine-2,4-dione ring is labile under EI conditions but stable in ESI negative mode. |
| Key Moiety | 3,5-Dichloroaniline core (highly stable, directs fragmentation). |
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
The choice of ionization technique drastically alters the observed topology of the molecule. Below is a direct performance comparison of the two standard industry workflows.
Performance Matrix
| Metric | Technique A: GC-EI-MS (Hard Ionization) | Technique B: LC-ESI-MS/MS (Soft Ionization) |
| Primary Ion | m/z 187 (Fragment) or m/z 259 (Weak Molecular Ion) | m/z 258 ([M-H]⁻ Deprotonated Precursor) |
| Sensitivity | Moderate (pg on-column). Good for library matching. | High (fg on-column). Ideal for trace quantification in plasma/urine. |
| Selectivity | Lower. The m/z 187 fragment is common to all 3,5-dichloroaniline derivatives (e.g., Iprodione, Procymidone). | High. MRM transitions (258 → 187) provide specific precursor-product linkage. |
| Fragmentation Mechanism | High-energy radical-induced cleavage (Ring explosion). | Low-energy Collision Induced Dissociation (CID) (Stepwise neutral loss). |
| Recommendation | Structural Confirmation (Forensics/Unknowns). | Quantification (PK/PD Studies, Residue Analysis). |
Detailed Fragmentation Pathways
The fragmentation of C10H7Cl2NO3 follows two distinct pathways depending on the energy applied. The Retro-Diels-Alder (RDA) type cleavage is the dominant mechanism in both modes, leading to the formation of the isocyanate species.
Pathway Logic (Step-by-Step)
-
Precursor (m/z 259/258): The intact oxazolidinedione ring.
-
Primary Cleavage (Ring Opening):
-
EI Mode: Rapid loss of the alkyl side chain or CO₂ leads to the unstable intermediate.
-
ESI Mode: The deprotonated ring undergoes decarboxylation (Loss of CO₂).
-
-
Characteristic Fragment (m/z 187): The 3,5-dichlorophenyl isocyanate ion. This is the "signature" peak for this class of compounds.
-
Terminal Fragment (m/z 161/162): Hydrolysis or radical loss of the isocyanate group yields the 3,5-dichloroaniline ion.
Visualized Pathway (DOT Diagram)
Caption: Proposed fragmentation pathway showing the critical transition from the oxazolidinedione parent to the diagnostic isocyanate (m/z 187) and aniline (m/z 161) species.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended. These are "self-validating" systems where the presence of the Cl₂ isotope pattern serves as an internal check for every peak detected.
Protocol A: LC-ESI-MS/MS (Quantification Focus)
Best for: Pharmacokinetics, Metabolic Stability Assays.
-
Sample Preparation (QuEChERS Modified):
-
Extract 100 µL plasma with 400 µL Acetonitrile (containing 1% Formic Acid).
-
Vortex 30s, Centrifuge 10,000 x g for 5 min.
-
Dilute supernatant 1:1 with water (to match initial mobile phase).
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH 9). Note: Basic pH enhances negative mode ionization for this compound.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 95% B over 4 minutes.
-
-
MS Parameters (Negative Mode):
Protocol B: GC-EI-MS (Identification Focus)
Best for: Impurity Profiling, Unknown Identification.
-
Derivatization (Optional but Recommended):
-
While C10H7Cl2NO3 is semi-volatile, methylation with diazomethane or TMS derivatization (BSTFA) improves peak shape and prevents thermal degradation of the oxazolidine ring in the injector.
-
-
GC Conditions:
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Injector: Splitless at 250°C.
-
Oven: 60°C (1 min) → 20°C/min → 300°C.
-
-
MS Parameters:
-
Source: EI (70 eV).
-
Scan Range: m/z 50–350.
-
Validation: Check for the 9:6:1 ratio at m/z 259, 261, 263.
-
Troubleshooting & Interferences
-
Interference Warning: The m/z 187 fragment is not unique to this molecule. It is shared by Iprodione , Procymidone , and Vinclozolin .
-
Solution: You must separate these chromatographically.[3] C10H7Cl2NO3 is more polar than Vinclozolin and will elute earlier on a C18 column.
-
-
Thermal Degradation: In GC-MS, if you observe a high abundance of m/z 161 (Dichloroaniline) and low m/z 259, the molecule is degrading in the injector liner. Lower the injector temperature or use on-column injection.
References
-
Cardiff University. (2015). The Analysis of Pesticides & Related Compounds using Mass Spectrometry - Appendix I. Link
-
PubChem. (n.d.). Compound Summary: 3-(3,5-Dichlorophenyl)-5-methyl-2,4-oxazolidinedione. National Library of Medicine. Link
-
ResearchGate. (2013). Comparison of GC-MS and HPLC-UV for determination of procymidone in wine. Link
-
BenchChem. (n.d.). Technical Guide to Mass Spectrometry Fragmentation. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are as rigorous and well-understood as our experimental ones.
The procedures outlined here are synthesized from regulatory standards and best practices in chemical safety. The core principle is to treat this compound and its associated waste streams as hazardous until proven otherwise, ensuring the highest level of safety and regulatory compliance.
Part 1: Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative hazard assessment can be made based on its chemical structure and data from its precursors, such as 2,5-dichloroaniline.
The molecule contains a dichlorinated aniline group. Aniline and its derivatives are known for their toxicity upon ingestion, inhalation, and skin contact.[1][2] Specifically, 2,5-dichloroaniline is classified as toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to manage this compound as a toxic and ecotoxic hazardous waste .
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste would likely be classified based on its characteristics and composition.[4][5] Given the toxicity of its aniline component, it could be considered a toxic waste (D-listed). If mixed with common laboratory solvents, the entire mixture may be classified as F-listed hazardous waste.[4][6]
Key Disposal Parameters
| Parameter | Guideline | Rationale and References |
|---|---|---|
| Waste Classification | Hazardous Waste | Presumed toxic and ecotoxic based on the 2,5-dichloroaniline moiety.[3] |
| Sewer Disposal | Strictly Prohibited | Chlorinated hydrocarbons and water-insoluble compounds are unsuitable for drain disposal.[7][8] This compound is very toxic to aquatic life.[3] |
| Evaporation in Hood | Strictly Prohibited | Evaporation is not a permissible method of hazardous waste disposal.[9][10] |
| Solid Waste (Trash) | Strictly Prohibited | Disposal of any chemical into the solid waste system is not allowed.[11] |
Part 2: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure a robust barrier between you and the potential hazard. The required PPE is determined by the compound's presumed hazards.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile gloves for short-term use). Always consult the glove manufacturer's compatibility chart.[2]
-
Eye/Face Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[12][13]
-
Skin and Body Protection : Wear a full-length laboratory coat, long pants, and closed-toe shoes to prevent skin exposure.[2][12]
-
Respiratory Protection : All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[13] If dusts are generated, a NIOSH-approved respirator may be required.[13]
Part 3: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate cost-effective disposal.[4] Never mix incompatible wastes.[10] Based on its structure, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[13][14]
Step-by-Step Collection Procedure
-
Select a Compatible Container :
-
For solid waste (pure compound, contaminated weigh boats, or filter paper), use a sealable, wide-mouth container made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).
-
For liquid waste (solutions of the compound), use a sealable, leak-proof container with a screw cap.[7] The original chemical container is often the best choice for waste.[9] Do not use metal containers for acidic waste.[15]
-
-
Affix a Hazardous Waste Label :
-
As soon as the first drop of waste enters the container, label it with an official EHS Hazardous Waste tag.[11]
-
List all chemical constituents by their full common name and their approximate percentages. Do not use abbreviations or chemical formulas.[5][11]
-
Clearly indicate the relevant hazard pictograms (e.g., toxicity, environmental hazard).[11]
-
Include the generator's name, lab location, and the date of waste generation.[11]
-
-
Keep the Container Closed :
Waste Segregation Workflow
Caption: Waste Segregation Decision Workflow
Part 4: On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7] This is a designated location at or near the point of generation where waste is temporarily stored before being moved to a central facility.
-
Location : The SAA must be under the control of laboratory personnel.[4] It can be a designated area on a benchtop or in a fume hood.[5]
-
Containment : Use secondary containment (such as a chemical-resistant tray) for all liquid hazardous waste containers to contain potential leaks or spills.[4][10]
-
Segregation : Store incompatible waste types separately within the SAA.[7] For example, keep acidic waste (like a solution of this compound) separate from any basic waste.
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[16]
Part 5: Disposal of Empty Containers
Even "empty" chemical containers must be managed properly as they can retain hazardous residues.
-
Initial Removal : Ensure the container is as empty as possible by normal means (e.g., pouring, scraping).[9]
-
Triple Rinsing :
-
Rinse the container three times with a suitable solvent (e.g., water, acetone) that can solubilize the compound.[9]
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [10] Subsequent rinseates may also need to be collected, depending on the acute toxicity of the compound. Given the high toxicity of the aniline precursor, it is best practice to collect all three rinses as hazardous waste.
-
-
Defacing and Disposal : Once triple-rinsed, obliterate or remove all hazardous chemical labels from the container.[9] The cap should be removed, and the container can then typically be disposed of in the regular trash or recycling, pending institutional policy.[9]
Part 6: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Spills :
-
Evacuate personnel from the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill, and clean it up using an inert absorbent material (e.g., vermiculite, sand).[2]
-
Collect all cleanup materials and debris in a sealed container, label it as hazardous waste, and dispose of it accordingly.[16]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[10]
-
-
Personal Exposure :
-
Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
-
Finalizing disposal requires coordination with your institution's EHS office. Once your waste container is full, properly sealed, and labeled, submit a chemical waste pickup request according to your facility's procedures.[11][16]
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Keene State College. (2012). Hazardous Waste Management Procedures.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(4-Chloroanilino)-4-oxobut-2-enoic acid, 97%.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - 2,5-Dichloroaniline.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- University of Florida Environmental Health and Safety. (n.d.). Hazardous Waste Reduction.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- ECHEMI. (n.d.). Buy 4-(2,5-dichloroanilino)-4-oxobutanoic acid from JHECHEM CO LTD.
- Purdue University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guidelines.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Occupational Safety and Health Administration. (2024, March 29). ANILINE.
- New Jersey Department of Health. (n.d.). Common Name: ANILINE HYDROCHLORIDE.
- University of Louisville. (n.d.). Aniline SOP.
Sources
- 1. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. danielshealth.com [danielshealth.com]
- 5. purdue.edu [purdue.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. keene.edu [keene.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
Comprehensive Safety and Handling Guide for 4-(2,5-Dichloroanilino)-4-oxobut-2-enoic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-(2,5-dichloroanilino)-4-oxobut-2-enoic acid in a laboratory setting. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal and environmental protection.
Hazard Identification and Risk Assessment
A closely related compound, 4-(4-chloroanilino)-4-oxobut-2-enoic acid, is known to cause irritation to the eyes, skin, and respiratory tract[1]. It is prudent to assume that this compound exhibits similar or potentially greater hazards due to the presence of an additional chlorine atom on the aniline ring.
Key Potential Hazards:
-
Aniline Moiety: Aniline and its derivatives are known for their toxicity upon ingestion, inhalation, or skin absorption[2]. They are also suspected carcinogens and mutagens[2][3]. The presence of chlorine atoms can further modify the toxicological profile.
-
Maleic Acid Derivative: The but-2-enoic acid portion of the molecule is a derivative of maleic acid. Maleic acid itself is a white crystalline solid that is soluble in water[4][5]. The double bond and carboxylic acid groups contribute to its reactivity[6].
-
Irritant Properties: Based on the data for a similar chloroaniline derivative, this compound is expected to be an irritant to the skin, eyes, and respiratory system[1].
| Hazard Classification | Potential Effects |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Skin Corrosion/Irritation | Causes skin irritation[1]. |
| Eye Damage/Irritation | Causes eye irritation[1]. |
| Respiratory Irritation | Causes respiratory tract irritation[1]. |
| Carcinogenicity/Mutagenicity | Suspected based on the aniline substructure[2][3]. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing[7]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations[8]. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required[8]. |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with an appropriate cartridge for organic vapors, especially when handling the powder outside of a fume hood or if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
3.1. Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Fume Hood: Ensure the chemical fume hood is functioning correctly before starting any work. All handling of the solid and its solutions should be performed within a certified chemical fume hood[9].
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic compounds.
3.2. Handling
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood. Use a spatula or other appropriate tools for transferring the solid to minimize dust generation.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Heating: Avoid using an open flame for heating. Use a heating mantle, water bath, or oil bath with temperature control[9].
Disposal Plan
As a chlorinated organic compound, this compound requires special disposal procedures to prevent environmental contamination.
4.1. Waste Segregation
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste container designated for halogenated organic waste[9].
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. They should be collected as hazardous waste.
4.2. Waste Storage and Disposal
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for the disposal of chlorinated organic compounds[10][11].
Emergency Procedures
5.1. Spills
-
Small Spills: In a fume hood, use an absorbent material to clean up the spill. Place the contaminated material in a sealed bag for disposal as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's emergency response team.
5.2. Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].
Workflow for Safe Handling and Disposal
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Maleic Acid: Properties, Structure, Uses & Reactions Explained [vedantu.com]
- 5. extramarks.com [extramarks.com]
- 6. chemcess.com [chemcess.com]
- 7. cdc.gov [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. Laboratory chemical waste [watercorporation.com.au]
- 11. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
